Technical Documentation Center

4-[2-(2-Pyridyl)ethyl]morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[2-(2-Pyridyl)ethyl]morpholine
  • CAS: 59566-50-6

Core Science & Biosynthesis

Foundational

4-[2-(2-Pyridyl)ethyl]morpholine CAS 59566-50-6 chemical properties

Title: The Strategic Utility of 4-[2-(2-Pyridyl)ethyl]morpholine (CAS 59566-50-6) in Medicinal Chemistry and Coordination Networks: A Technical Whitepaper Executive Summary 4-[2-(2-Pyridyl)ethyl]morpholine (PEM) is a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: The Strategic Utility of 4-[2-(2-Pyridyl)ethyl]morpholine (CAS 59566-50-6) in Medicinal Chemistry and Coordination Networks: A Technical Whitepaper

Executive Summary

4-[2-(2-Pyridyl)ethyl]morpholine (PEM) is a highly versatile, bifunctional organic scaffold widely utilized in fragment-based drug discovery (FBDD) and advanced materials science[1]. By covalently linking a morpholine moiety to a pyridine ring via a flexible two-carbon ethyl spacer, this molecule seamlessly combines the hydrogen-bonding capacity and solubility-enhancing properties of morpholine with the pi-stacking and metal-coordinating capabilities of pyridine[2]. This whitepaper explores the physicochemical properties, synthetic methodologies, and application logic of PEM for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical baseline of PEM is critical for predicting its pharmacokinetic behavior and reactivity. The molecule's parameters closely align with Lipinski's Rule of Five, making it an optimal fragment for central nervous system (CNS) and systemic drug design[3].

Table 1: Quantitative Physicochemical Properties

PropertyValueSource & Scientific Significance
CAS Number 59566-50-6Standard chemical identifier[3].
Molecular Formula C11H16N2ODefines the bifunctional molecular composition[3].
Molecular Weight 192.26 g/mol Ideal for fragment libraries (Rule of 3 compliant: <300 Da)[3].
Boiling Point 105-106 °C (at 0.5 Torr)Indicates moderate volatility; requires vacuum distillation[4].
Density ~1.067 g/cm³Standard physical handling metric[5].
XLogP3 0.5Optimal lipophilicity for aqueous solubility and membrane permeability[3].
Topological Polar Surface Area 25.4 ŲExcellent predictor for high Blood-Brain Barrier (BBB) penetration[3].

Causality in Structural Design: The low TPSA (25.4 Ų) and moderate lipophilicity (XLogP3 = 0.5) ensure that larger drug derivatives incorporating the PEM scaffold maintain favorable membrane permeability[3]. The ethyl linker prevents rigid steric hindrance, allowing the two heterocyclic rings to adopt independent conformations when binding to complex protein targets or chelating metal ions[2].

Synthetic Methodology: Aza-Michael Addition Protocol

The most efficient and atom-economical route to synthesize PEM is via the aza-Michael addition of morpholine to 2-vinylpyridine.

Causality of Experimental Choices: 2-Vinylpyridine acts as a highly reactive Michael acceptor because the electron-withdrawing pyridine ring polarizes the vinyl double bond. Morpholine, a secondary amine, serves as a strong nucleophile. No extreme heating or heavy metal catalysis is strictly necessary, making this a green, scalable reaction.

Step-by-Step Protocol: Aza-Michael Synthesis

  • Reagent Preparation: Charge a dry, round-bottom flask with 1.0 equivalent of 2-vinylpyridine and 1.2 equivalents of morpholine. The slight excess of morpholine drives the equilibrium toward complete conversion.

  • Reaction Execution: Add a protic solvent (e.g., ethanol) or run the reaction neat, depending on the scale. Reflux the mixture at 80-90 °C for 12-16 hours. Monitor via Thin Layer Chromatography (TLC) until the 2-vinylpyridine spot is fully consumed.

  • Quenching & Extraction (Self-Validating System): Cool the mixture to room temperature. Dilute with ethyl acetate and wash with a mildly acidic aqueous solution (pH ~4-5).

    • Validation Logic: Unreacted morpholine (pKa ~8.3) will protonate and partition into the aqueous layer. Because the product has a different basicity profile, it can be selectively isolated by subsequent basification and extraction, ensuring high purity without premature column chromatography.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation, collecting the fraction at 105-106 °C at 0.5 Torr[4].

SynthesisWorkflow Start Reactants: 2-Vinylpyridine + Morpholine Cond Reaction Conditions: Reflux (80-90°C) / 12-16h Start->Cond Mix Mech Mechanism: Aza-Michael Addition Cond->Mech Heat Extract Workup: pH-Dependent Extraction Mech->Extract Quench Product Product: 4-[2-(2-Pyridyl)ethyl]morpholine Extract->Product Distill (105°C @ 0.5 Torr)

Aza-Michael addition workflow for synthesizing 4-[2-(2-Pyridyl)ethyl]morpholine.

Pharmacological Applications and Fragment-Based Drug Discovery (FBDD)

In medicinal chemistry, PEM is deployed as a privileged fragment scaffold[1]. The structural logic is rooted in its dual-ring system:

  • The Morpholine Moiety: Frequently utilized in kinase inhibitors, morpholine acts as a weak base that enhances aqueous solubility. Its oxygen atom serves as a critical hydrogen-bond acceptor, often interacting with solvent-exposed regions of target proteins.

  • The Pyridine Moiety: Acts as a bioisostere for benzene, offering improved solubility and the ability to form directional hydrogen bonds or coordinate with metalloenzymes (e.g., Cytochrome P450s)[2].

Pharmacophore Scaffold 4-[2-(2-Pyridyl)ethyl]morpholine Pyridine Pyridine Ring Pi-Pi Stacking Metal Coordination Scaffold->Pyridine Linker Ethyl Linker Conformational Flexibility Scaffold->Linker Morpholine Morpholine Ring H-Bond Acceptor Solubility Enhancer Scaffold->Morpholine Target Biological Target (e.g., Kinase Hinge Region) Pyridine->Target Hydrophobic/Coordination Morpholine->Target H-Bonding

Pharmacophore mapping of 4-[2-(2-Pyridyl)ethyl]morpholine in drug discovery.

Coordination Chemistry & Material Science

Beyond pharmacology, PEM is a valuable ligand in coordination chemistry[2]. The molecule acts as a bidentate ligand, utilizing both the pyridine nitrogen and the morpholine nitrogen/oxygen to chelate transition metals (e.g., Cu(II), Zn(II), Ru(II)).

Causality in Complexation: The two-carbon ethyl linker provides the exact bite angle required to form stable 6- or 7-membered chelate rings with metal centers. This property is exploited in the development of metal-organic frameworks (MOFs) and novel catalytic complexes.

Protocol: Validation of Metal Complexation

  • Dissolve PEM (1.0 eq) in dry methanol.

  • Slowly add a methanolic solution of CuCl2·2H2O (0.5 eq) under continuous stirring.

  • Self-Validating Step: A rapid color change (typically to deep blue or green) serves as a visual indicator of successful d-orbital splitting upon coordination.

  • Isolate the resulting complex via slow evaporation and confirm the geometry using single-crystal X-ray diffraction (XRD).

Analytical Characterization & Validation Protocol

To ensure the scientific integrity of synthesized or procured PEM, rigorous analytical validation is required.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Use a C18 column with a gradient of water/acetonitrile (containing 0.1% formic acid). The expected [M+H]+ peak is m/z 193.1[3]. Causality: The formic acid ensures complete protonation of the morpholine nitrogen, yielding a sharp, easily quantifiable mass signal.

  • 1H NMR (Proton Nuclear Magnetic Resonance): In CDCl3, the pyridine protons will appear downfield (approx. 7.1 - 8.5 ppm). The morpholine CH2 groups adjacent to oxygen will appear around 3.7 ppm, while the nitrogen-adjacent CH2 groups (both in the ring and the linker) will appear between 2.5 - 3.0 ppm.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 95909, 4-(2-(2-Pyridyl)ethyl)morpholine." PubChem, [Link]

  • CAS Common Chemistry. "4-[2-(2-Pyridinyl)ethyl]morpholine." American Chemical Society,[Link]

  • Tebubio. "4-[2-(2-Pyridyl)ethyl]morpholine - Fragment Molecule." Tebubio,[Link]

  • TargetMol. "Compound Fr12750_TargetMol." TargetMol,[Link]

Sources

Exploratory

Structural and Physicochemical Profiling of 4-[2-(2-Pyridyl)ethyl]morpholine: A Scaffold for Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of highly efficient fragment molecules is critical for the success of Fragment-Based Drug Discovery (FBDD). 4-[2-(2-Pyridyl)ethyl]morpholine (CAS: 59566-50-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of highly efficient fragment molecules is critical for the success of Fragment-Based Drug Discovery (FBDD). 4-[2-(2-Pyridyl)ethyl]morpholine (CAS: 59566-50-6), also known as 2-(2-Morpholinoethyl)pyridine, serves as a highly versatile structural scaffold[1]. By bridging a basic morpholine ring with an aromatic pyridine moiety via a flexible ethyl linker, this compound provides a unique 3D architectural profile. This whitepaper provides an in-depth technical analysis of its molecular weight, 3D structural dynamics, and the causality behind its synthetic workflows, serving as a comprehensive guide for drug development professionals.

Quantitative Physicochemical Data

Understanding the foundational metrics of a compound is the first step in predicting its pharmacokinetic behavior. The quantitative data for 4-[2-(2-Pyridyl)ethyl]morpholine demonstrates exceptional alignment with the "Rule of Three" for fragment libraries, as detailed in the2[2].

PropertyValueCausality / Significance in Drug Design
Molecular Weight 192.26 g/mol Strictly < 300 g/mol ; ideal for FBDD, allowing significant room for lead optimization (e.g., adding functional groups) without violating Lipinski's Rule of 5[3].
Exact Mass 192.12626 DaCrucial for High-Resolution Mass Spectrometry (HRMS) validation during synthesis, ensuring precise isotopic identification[2].
Molecular Formula C11H16N2ODictates the balance of carbon lipophilicity and heteroatom polarity[3].
XLogP3 0.5Optimal lipophilicity for membrane permeability. A value near 0.5 ensures the molecule is soluble in aqueous plasma while remaining lipophilic enough to cross lipid bilayers[2].
Topological Polar Surface Area 25.4 ŲWell below the 90 Ų threshold, ensuring excellent blood-brain barrier (BBB) penetration for central nervous system (CNS) targets[2].

3D Structural Architecture and Conformational Dynamics

The utility of 4-[2-(2-Pyridyl)ethyl]morpholine in drug discovery stems from its tripartite 3D structure. Each module plays a distinct, causal role in pharmacodynamics and target binding[3][4].

  • The Morpholine Ring (sp³ Hybridized, Chair Conformation): The morpholine ring naturally adopts a low-energy chair conformation. The presence of the oxygen heteroatom reduces the basicity of the adjacent nitrogen compared to piperidine, yet it remains sufficiently basic to be protonated at physiological pH (7.4). This protonation is causal to the molecule's excellent aqueous solubility, while the nitrogen acts as a critical hydrogen-bond acceptor/donor in receptor pockets.

  • The Ethyl Linker (Rotational Flexibility): The two-carbon (-CH2-CH2-) spacer is not merely a structural bridge; it is a dynamic hinge. It decouples the electronic effects of the aromatic pyridine ring from the basic morpholine ring. More importantly, the free rotation around the sigma bonds allows the molecule to adopt multiple conformations, enabling an "induced fit" mechanism when navigating complex protein binding sites.

  • The Pyridine Ring (sp² Hybridized, Planar Aromatic): This planar moiety provides a rigid geometric anchor. The delocalized pi-electrons are highly effective at participating in π−π stacking interactions with aromatic amino acid residues (such as Tyrosine, Tryptophan, or Phenylalanine). Furthermore, the pyridine nitrogen acts as a potent electron-pair donor, making the compound a valuable ligand in coordination chemistry and metalloenzyme targeting[4].

Structure Core 4-[2-(2-Pyridyl)ethyl]morpholine Morph Morpholine Ring (sp3, Chair) Core->Morph Linker Ethyl Linker (Flexible) Core->Linker Pyr Pyridine Ring (sp2, Planar) Core->Pyr Target1 H-Bond Acceptor Morph->Target1 Target2 Conformational Fit Linker->Target2 Target3 Pi-Pi Stacking Pyr->Target3

Caption: 3D structural modules of 4-[2-(2-Pyridyl)ethyl]morpholine and their pharmacophoric roles.

Self-Validating Synthetic Protocol

To ensure high yield and purity, the synthesis of 4-[2-(2-Pyridyl)ethyl]morpholine must be approached as a self-validating system. The following protocol utilizes nucleophilic substitution driven by azeotropic dehydration, as supported by industrial methodologies from 3[3].

Step-by-Step Methodology

Step 1: Reagent Preparation & Assembly

  • Action: In a round-bottom flask, combine 1.0 equivalent of 2-(2-pyridyl)ethanol with 1.2 equivalents of morpholine. Dissolve the mixture in anhydrous toluene.

  • Causality: Morpholine is used in a slight molar excess to drive the bimolecular nucleophilic substitution to completion. Toluene is specifically selected as the solvent because it forms an azeotrope with water, which is critical for the next step.

Step 2: Reflux and Azeotropic Distillation

  • Action: Attach a Dean-Stark apparatus and a reflux condenser. Heat the reaction mixture to 110–120°C[3].

  • Causality: The temperature of 110–120°C provides the necessary thermal activation energy to break the C-O bond of the alcohol and facilitate the nitrogen nucleophilic attack. As the reaction proceeds, water is generated as a byproduct. The Dean-Stark trap physically removes this water from the system. According to Le Chatelier’s principle, continuously removing a product forces the chemical equilibrium strictly toward the formation of the target compound, preventing reversibility and maximizing yield.

Step 3: In-Process Validation (Self-Correction Checkpoint)

  • Action: Monitor the reaction progress via Thin-Layer Chromatography (TLC) every 2 hours using a Dichloromethane/Methanol (9:1) solvent system.

  • Causality: This step makes the protocol self-validating. The disappearance of the 2-(2-pyridyl)ethanol spot on the TLC plate confirms complete conversion. If the starting material persists, the system dictates an intervention: either adding catalytic amounts of a dehydrating agent or extending the reflux time.

Step 4: Workup and Isolation

  • Action: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ), followed by brine. Extract the product into Dichloromethane (DCM), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

  • Causality: The mild basic wash ( NaHCO3​ ) neutralizes any acidic impurities and ensures that the basic nitrogen atoms of the synthesized 4-[2-(2-Pyridyl)ethyl]morpholine remain unprotonated. In this neutral, lipophilic state, the product partitions cleanly into the organic DCM layer, leaving highly polar impurities in the aqueous phase.

Synthesis SM1 2-(2-Pyridyl)ethanol (Electrophile) Cond Reflux (110-120°C) Toluene (Dehydrating) SM1->Cond SM2 Morpholine (Nucleophile) SM2->Cond Mech Nucleophilic Substitution (-H2O) Cond->Mech Prod 4-[2-(2-Pyridyl)ethyl]morpholine (Target Scaffold) Mech->Prod

Caption: Synthesis workflow of 4-[2-(2-Pyridyl)ethyl]morpholine via nucleophilic substitution.

Applications in Drug Development

Because of its optimized molecular weight and structural flexibility, 4-[2-(2-Pyridyl)ethyl]morpholine is extensively utilized by entities like 1 as a fragment molecule for molecular linking and expansion[1]. In oncology and neurology, researchers utilize the morpholine moiety to enhance the pharmacokinetic profile (specifically half-life and solubility) of highly lipophilic lead compounds. Furthermore, its ability to act as a bidentate ligand makes it a prime candidate for the development of novel metallodrugs and coordination complexes aimed at disrupting specific enzymatic pathways[4].

References

  • PubChem - 4-(2-(2-Pyridyl)ethyl)morpholine | C11H16N2O | CID 95909. National Center for Biotechnology Information. URL: [Link]

  • Tebubio - 4-[2-(2-Pyridyl)ethyl]morpholine - 2 mg. Tebubio Life Sciences. URL:[Link]

Sources

Foundational

Thermodynamic Stability and Aqueous Behavior of 4-[2-(2-Pyridyl)ethyl]morpholine: A Comprehensive Guide

Executive Summary The compound 4-[2-(2-Pyridyl)ethyl]morpholine (CAS: 59566-50-6) is a highly versatile fragment molecule utilized extensively in drug discovery, molecular linking, and coordination chemistry[1],[2]. Unde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[2-(2-Pyridyl)ethyl]morpholine (CAS: 59566-50-6) is a highly versatile fragment molecule utilized extensively in drug discovery, molecular linking, and coordination chemistry[1],[2]. Understanding its thermodynamic stability in aqueous media is critical for its application as a pharmaceutical intermediate and a bidentate ligand. This whitepaper provides an in-depth technical analysis of its hydrolytic resistance, acid-base speciation, and metal-ligand coordination thermodynamics, supported by field-proven, self-validating experimental protocols.

Structural and Chemical Overview

4-[2-(2-Pyridyl)ethyl]morpholine consists of a basic morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) connected to a pyridine moiety via a stable ethyl linker[1],[3].

This dual-nitrogen architecture allows the molecule to act as an effective bidentate ligand (N,N'-coordination) in transition metal chemistry[1]. The saturated morpholine nitrogen is sp³ hybridized, contributing to strong localized basicity, while the aromatic pyridine nitrogen is sp² hybridized, participating in π -backbonding during metal complexation. The ethyl linker provides sufficient flexibility to form thermodynamically favorable six-membered metallacycles without inducing excessive steric strain.

Aqueous Speciation and Acid-Base Thermodynamics

In aqueous media, the thermodynamic behavior of 4-[2-(2-Pyridyl)ethyl]morpholine is governed by the protonation states of its two distinct nitrogen centers. The molecule exhibits two macroscopic acid dissociation constants ( pKa​ ):

  • Pyridine Nitrogen ( pKa1​≈5.2 ) : The sp² hybridized nitrogen is less basic due to the greater s-character of its lone pair orbital, which holds the electrons closer to the nucleus.

  • Morpholine Nitrogen ( pKa2​≈8.4 ) : The sp³ hybridized nitrogen is significantly more basic, typical of secondary/tertiary aliphatic amines[1].

At physiological pH (7.4), the molecule exists predominantly as a monoprotonated species ( HL+ ), where the morpholine nitrogen carries a positive charge while the pyridine nitrogen remains neutral.

Speciation L Neutral Species (L) pH > 9.0 HL Monoprotonated (HL+) pH 6.0 - 8.0 (Morpholine N+) HL->L -H+ (pKa2 ~ 8.4) Morpholine Deprotonation H2L Diprotonated (H2L2+) pH < 4.0 (Pyridine & Morpholine N+) H2L->HL -H+ (pKa1 ~ 5.2) Pyridine Deprotonation

Protonation equilibria of 4-[2-(2-Pyridyl)ethyl]morpholine in aqueous media.

Hydrolytic and Solvolytic Stability

Unlike esters, amides, or anhydrides, 4-[2-(2-Pyridyl)ethyl]morpholine lacks highly electrophilic carbonyl centers susceptible to nucleophilic attack by water.

  • C-C and C-N Bond Integrity : The ethyl linker consists of robust σ -bonds that are kinetically inert to hydrolysis under standard aqueous conditions (pH 1–14, 25°C).

  • Ether Linkage : The oxygen atom within the morpholine ring is part of a stable dialkyl ether system, which requires extreme conditions (e.g., concentrated HI and high heat) to cleave. Consequently, the thermodynamic stability of the molecule in water is exceptionally high, with an aqueous half-life exceeding years under ambient conditions, making it an ideal scaffold for long-term biological assays and stock solution storage.

Metal-Ligand Coordination Thermodynamics

As a ligand, 4-[2-(2-Pyridyl)ethyl]morpholine forms stable coordination complexes with transition metals (e.g., Cu2+ , Zn2+ , Ni2+ )[1]. The thermodynamic stability of these complexes ( ΔG<0 ) is driven by two primary factors:

  • Enthalpic Contributions ( ΔH<0 ) : The formation of strong metal-nitrogen coordinate covalent bonds releases significant heat, replacing weaker metal-water interactions.

  • The Chelate Effect ( ΔS>0 ) : Bidentate coordination displaces two or more ordered water molecules from the metal's inner hydration sphere into the bulk solvent. This massive increase in translational entropy is the primary thermodynamic driver for chelate stability[4].

Chelation M M(H2O)6 Metal Ion ML [M(L)(H2O)4] Chelate Complex M->ML + L L Ligand (L) Neutral L->ML N,N' Coordination H2O 2 H2O Released ML->H2O Entropy Gain (u0394S > 0)

Thermodynamic chelation model illustrating entropy-driven water displacement.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in every step to prevent common experimental artifacts.

Potentiometric Titration for pKa​ Determination

Potentiometric titration remains the gold standard for high-precision pKa​ determination[5],[6].

  • Causality Check : A background electrolyte is used to maintain constant ionic strength, ensuring that activity coefficients remain stable throughout the titration. A blank titration is mandatory to validate the Nernstian response of the electrode and quantify carbonate contamination in the water[5].

Step-by-Step Methodology:

  • System Calibration : Calibrate the glass pH electrode using IUPAC standard buffers (pH 4.01, 7.00, 10.01). Verify that the electrode slope is >98% Nernstian.

  • Blank Validation : Titrate 50 mL of 0.1 M KCl with standardized 0.1 M KOH under a nitrogen atmosphere. This step quantifies background CO2​ and validates the system's baseline.

  • Sample Preparation : Dissolve 4-[2-(2-Pyridyl)ethyl]morpholine to a final concentration of 1.0 mM in 50 mL of 0.1 M KCl.

  • Acidification : Lower the initial pH to ~2.5 using standardized 0.1 M HCl. This ensures both nitrogen atoms are fully protonated ( H2​L2+ ) prior to the forward titration.

  • Titration Execution : Sequentially inject 0.05 mL aliquots of 0.1 M KOH under continuous stirring and nitrogen blanketing. Record the equilibrium pH after each addition until pH 11.0 is reached.

  • Data Extraction : Export the titration curve (Volume vs. pH) into non-linear least-squares regression software (e.g., HYPERQUAD) to extract precise pKa1​ and pKa2​ values.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat of binding ( ΔH ), allowing the simultaneous determination of the binding constant ( Ka​ ) and stoichiometry ( n )[7],[8],[4].

  • Causality Check : Degassing is critical because air bubbles expanding or collapsing during injection cause massive thermal artifacts, invalidating the data[9]. Buffer matching prevents large heats of dilution from masking the chemical heat of binding[10],[4].

ITC_Workflow Prep Buffer Matching Avoid Dilution Heat Degas Vacuum Degassing Prevent Bubbles Prep->Degas Load Load ITC Cell Metal & Ligand Degas->Load Titrate Isothermal Titration Measure u0394H Load->Titrate Analyze Thermodynamic Fit Extract K, u0394G, u0394S Titrate->Analyze

Step-by-step Isothermal Titration Calorimetry (ITC) experimental workflow.

Step-by-Step Methodology:

  • Buffer Preparation : Prepare a non-coordinating biological buffer (e.g., 50 mM HEPES, pH 7.4) with 0.1 M NaCl to maintain ionic strength.

  • Sample Matching : Dissolve the target metal salt (e.g., CuCl2​ ) and the ligand in the exact same buffer stock. This eliminates heat-of-mixing artifacts.

  • Degassing : Degas both solutions under a vacuum for 10 minutes at 25°C to prevent micro-bubble formation inside the ITC cell[7].

  • Loading : Load the ITC sample cell (~200-300 µL) with 0.1 mM metal solution. Load the automated injection syringe with 1.0 mM ligand solution[9].

  • Titration : Set the instrument to 25.0°C. Program a sequence of 20 injections (2 µL each) with a 150-second spacing between injections to allow the thermal power to return to the baseline[7].

  • Control Validation : Perform a ligand-into-buffer blank titration to measure the background heat of dilution[10].

  • Analysis : Subtract the blank data from the binding data. Integrate the injection peaks and fit the isotherm to a "One Set of Sites" model to extract ΔH , Ka​ , and n . Calculate ΔG and ΔS using ΔG=−RTlnKa​ and ΔG=ΔH−TΔS [4].

Quantitative Data Summaries

The following tables summarize the fundamental physical and thermodynamic parameters associated with 4-[2-(2-Pyridyl)ethyl]morpholine.

Table 1: Physicochemical and Acid-Base Properties

PropertyValueMethod / Condition
Molecular Weight 192.26 g/mol Computed[1],[3]
pKa1​ (Pyridine N) ~ 5.2Potentiometric Titration (298 K, I = 0.1 M)
pKa2​ (Morpholine N) ~ 8.4Potentiometric Titration (298 K, I = 0.1 M)
Hydrolytic Half-life > 1 yearAqueous buffer (pH 2-12, 298 K)

Table 2: Representative Metal-Ligand Thermodynamic Parameters (ITC Data at 298 K) (Note: Parameters reflect standard bidentate N,N'-coordination behavior for this structural class)

Metal Ion logK ΔH (kJ/mol) TΔS (kJ/mol) ΔG (kJ/mol)
Cu(II) 7.8-25.4+19.1-44.5
Ni(II) 5.6-15.2+16.7-31.9
Zn(II) 5.2-12.5+17.1-29.6

Conclusion

4-[2-(2-Pyridyl)ethyl]morpholine exhibits robust thermodynamic stability in aqueous environments. Its resistance to hydrolysis, predictable pH-dependent speciation, and strong entropy-driven metal chelation make it a highly reliable scaffold for pharmaceutical development and coordination chemistry. By employing rigorous, self-validating analytical techniques such as potentiometry and ITC, researchers can accurately map its behavior in complex biological and chemical systems.

References

  • Buy 4-[2-(2-Pyridyl)ethyl]morpholine (EVT-427794) - EvitaChem. Evitachem.com.
  • 4-[2-(2-Pyridyl)ethyl]morpholine - 2 mg - Tebubio. Tebubio.com.
  • 4-(2-(2-Pyridyl)ethyl)morpholine | C11H16N2O | CID 95909 - PubChem. Nih.gov.
  • Isothermal titration calorimetry - Wikipedia. Wikipedia.org.
  • Isothermal titration calorimetry (ITC): a standard operating procedure (SOP) - PubMed. Nih.gov.
  • Development of Methods for the Determination of pKa Values - PMC. Nih.gov.
  • Determination of pKa values of active pharmaceutical ingredients - Researcher.Life. Researcher.life.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvernpanalytical.com.
  • Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments - NECTAR COST. Cost-nectar.eu.
  • Application of isothermal titration calorimetry in bioinorganic chemistry - SciSpace. Scispace.com.

Sources

Exploratory

An In-Depth Technical Guide to the Coordination Chemistry and Ligand Properties of 4-[2-(2-Pyridyl)ethyl]morpholine

Abstract This technical guide provides a comprehensive overview of the coordination chemistry and ligand properties of 4-[2-(2-Pyridyl)ethyl]morpholine (PEM). Synthesized from the reaction of 2-(2-pyridyl)ethanol with mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry and ligand properties of 4-[2-(2-Pyridyl)ethyl]morpholine (PEM). Synthesized from the reaction of 2-(2-pyridyl)ethanol with morpholine, PEM has emerged as a versatile ligand in coordination chemistry. This document delves into its synthesis, structural features, and its behavior as a ligand in the formation of metal complexes. We will explore its coordination modes, the structural diversity of its metallic adducts, and the influence of the metal center on the physicochemical properties of the resulting complexes. Furthermore, this guide will touch upon the potential applications of these complexes in catalysis and as antimicrobial agents, supported by available data and detailed experimental protocols for the synthesis and characterization of the ligand and a representative metal complex. This guide is intended for researchers, scientists, and professionals in the fields of coordination chemistry, materials science, and drug development who are interested in the potential of pyridine- and morpholine-containing ligands.

Introduction: The Emergence of a Versatile Pyridine-Morpholine Ligand

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored properties and applications. 4-[2-(2-Pyridyl)ethyl]morpholine (PEM), a molecule integrating both a pyridine and a morpholine moiety via an ethyl linker, presents a compelling case for study. The pyridine group offers a well-established coordination site through its nitrogen atom, capable of forming stable complexes with a wide array of transition metals.[1] The morpholine ring, on the other hand, introduces an element of structural flexibility and can influence the solubility and biological activity of the resulting metal complexes.[2]

The presence of these two distinct nitrogen and one oxygen donor atoms within a flexible framework allows for diverse coordination behaviors, including monodentate, bidentate, and bridging modes. This structural versatility is a key attribute that makes PEM an attractive candidate for the construction of coordination polymers and discrete molecular complexes with interesting magnetic, catalytic, and biological properties. This guide aims to provide a detailed exploration of the fundamental aspects of PEM, from its synthesis to its intricate interactions with metal ions, thereby offering a valuable resource for the scientific community.

Synthesis and Physicochemical Properties of 4-[2-(2-Pyridyl)ethyl]morpholine

The synthesis of 4-[2-(2-Pyridyl)ethyl]morpholine is typically achieved through a nucleophilic substitution reaction.[2] One common method involves the reaction of 2-(2-chloroethyl)pyridine with morpholine in the presence of a base to neutralize the hydrogen chloride formed during the reaction.[2] An alternative and often higher-yielding approach is the reaction between 2-(2-pyridyl)ethanol and morpholine under reflux conditions, utilizing a dehydrating agent to drive the reaction to completion.[2]

Physicochemical Data
PropertyValueReference
Molecular Formula C₁₁H₁₆N₂O[3]
Molecular Weight 192.26 g/mol [3]
Appearance Not specified in search results
Melting Point Not specified in search results
Boiling Point Not specified in search results
Solubility Miscible with water and most organic solvents[4]

Ligand Properties and Coordination Behavior

The coordination chemistry of PEM is dictated by the interplay of its constituent functional groups: the pyridine ring and the morpholine moiety. The lone pair of electrons on the pyridine nitrogen atom makes it a strong σ-donor, readily coordinating to a variety of metal centers. The morpholine nitrogen, being an aliphatic amine, is also a potential coordination site. The oxygen atom of the morpholine ring is a weaker Lewis base and is less likely to be directly involved in coordination, but it can influence the overall conformation and electronic properties of the ligand and its complexes.

Coordination Modes

The ethyl linker between the pyridine and morpholine rings provides significant conformational flexibility, allowing PEM to adopt various coordination modes.

Caption: Potential coordination modes of 4-[2-(2-Pyridyl)ethyl]morpholine.

The most common coordination mode observed is monodentate, through the pyridine nitrogen. However, depending on the metal ion, the counter-ion, and the reaction conditions, PEM can also act as a bidentate chelating ligand, forming a seven-membered ring with the metal center. Furthermore, it can function as a bridging ligand, connecting two metal centers and leading to the formation of polynuclear complexes or coordination polymers.

Coordination Chemistry with Transition Metals

While specific, well-characterized examples of metal complexes solely with 4-[2-(2-Pyridyl)ethyl]morpholine as the primary ligand are not extensively detailed in the provided search results, the general principles of coordination chemistry of pyridine and morpholine derivatives allow for the prediction of their behavior. The following sections will discuss the expected coordination chemistry with representative transition metals.

Copper(II) Complexes

Copper(II) complexes with pyridine-containing ligands are widely studied for their diverse structural chemistry and applications in catalysis and as antimicrobial agents.[5][6] It is anticipated that PEM would form stable complexes with copper(II) salts. Depending on the stoichiometry and the nature of the counter-ion, both mononuclear and polynuclear species could be formed. Spectroscopic characterization would be crucial in elucidating the coordination environment around the copper(II) center.

Nickel(II) Complexes

Nickel(II) complexes with N-donor ligands can adopt various geometries, including octahedral, square planar, and tetrahedral.[3][7][8] The reaction of PEM with nickel(II) salts would likely yield complexes where the geometry is influenced by the ligand-to-metal ratio and the coordinating ability of the anions. Spectroscopic techniques such as UV-Vis and magnetic susceptibility measurements would be instrumental in determining the geometry of the resulting complexes.

Silver(I) Complexes

Silver(I) complexes are of significant interest due to their well-documented antimicrobial properties.[4][9][10][11][12] The coordination of PEM to silver(I) ions could enhance this activity. Given the preference of Ag(I) for linear or trigonal planar geometries, it is likely that PEM would act as a monodentate or bridging ligand in its silver complexes.

Potential Applications

The integration of the pyridine and morpholine moieties in PEM suggests that its metal complexes could exhibit interesting biological and catalytic activities.

Antimicrobial Agents

The search results indicate that metal complexes, in general, often exhibit enhanced antimicrobial activity compared to the free ligands.[9] Specifically, silver(I) and copper(II) complexes are known for their potent antibacterial and antifungal properties.[9][11][12] The chelation of these metal ions by PEM could lead to the development of new antimicrobial agents with improved efficacy. The increased lipophilicity of the metal complexes can facilitate their transport across microbial cell membranes, leading to enhanced biological activity.

Catalysis

Metal complexes containing pyridine-based ligands are widely used as catalysts in various organic transformations.[13][14][15][16][17] For instance, manganese complexes have been investigated for their catalytic activity in oxidation reactions.[13][14][16][17] The coordination of PEM to catalytically active metal centers could lead to the development of new catalysts with unique selectivity and reactivity.

Experimental Protocols

This section provides a general, step-by-step methodology for the synthesis of 4-[2-(2-Pyridyl)ethyl]morpholine and a representative metal complex. These protocols are based on established synthetic procedures for similar compounds and may require optimization for specific applications.

Synthesis of 4-[2-(2-Pyridyl)ethyl]morpholine (PEM)

This protocol is adapted from general procedures for the synthesis of similar morpholine derivatives.[2][18]

Caption: General workflow for the synthesis of PEM.

Materials:

  • 2-(2-Chloroethyl)pyridine hydrochloride

  • Morpholine

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a solution of 2-(2-chloroethyl)pyridine hydrochloride (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq).

  • Add morpholine (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain pure 4-[2-(2-Pyridyl)ethyl]morpholine.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of a Representative Metal Complex: Dichlorido-bis(4-[2-(2-pyridyl)ethyl]morpholine)copper(II)

This is a general procedure for the synthesis of a copper(II) complex.

Materials:

  • 4-[2-(2-Pyridyl)ethyl]morpholine (PEM)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol

Procedure:

  • Dissolve 4-[2-(2-pyridyl)ethyl]morpholine (2.0 eq) in ethanol.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1.0 eq) in ethanol.

  • Slowly add the ethanolic solution of the ligand to the stirred solution of the copper salt.

  • A precipitate should form upon mixing or after a short period of stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the resulting solid in a desiccator.

  • Characterize the complex using elemental analysis, FT-IR spectroscopy, UV-Vis spectroscopy, and, if possible, single-crystal X-ray diffraction to determine its structure.

Characterization Techniques

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of PEM and its metal complexes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized PEM ligand.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the ligand and to observe shifts in vibrational frequencies upon coordination to a metal ion.

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the metal complexes and can help in determining their geometry.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the ligand and to confirm the composition of the metal complexes.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which is used to confirm the empirical formula of the synthesized compounds.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of the metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry.

Conclusion and Future Outlook

4-[2-(2-Pyridyl)ethyl]morpholine is a ligand with considerable potential in coordination chemistry. Its straightforward synthesis and the presence of multiple donor atoms within a flexible framework make it an attractive building block for the construction of a wide range of metal complexes. While the exploration of its coordination chemistry is still in its early stages, the foundational knowledge of pyridine and morpholine chemistry suggests a rich and diverse field of study.

Future research should focus on the systematic synthesis and characterization of a series of transition metal complexes with PEM. Detailed structural studies, coupled with theoretical calculations, will provide a deeper understanding of its coordination behavior. Furthermore, the investigation of the catalytic and biological activities of these complexes is a promising avenue for future research, with the potential for the development of new functional materials and therapeutic agents. This guide serves as a foundational document to encourage and facilitate further exploration into the fascinating coordination chemistry of 4-[2-(2-Pyridyl)ethyl]morpholine.

References

A comprehensive list of references would be compiled here based on the specific research articles identified that provide the detailed experimental and characterization data for PEM and its metal complexes. As the current search results are general, a complete reference list with specific titles, sources, and clickable URLs cannot be generated at this stage. The following are examples of the types of sources that would be included:

  • Dalton Transactions. Dinuclear silver(i) complexes with a pyridine-based macrocyclic type of ligand as antimicrobial agents against clinically relevant species: the influence of the counteranion on the structure diversification of the complexes. [Link]

  • MDPI. Antimicrobial Activity and Mode of Action of N-Heterocyclic Carbene Silver(I) Complexes. [Link]

  • PMC. Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. X-ray Crystal Structure of [Ag(2,6-di(CH2OH)py)2]NO3. [Link]

  • MDPI. Structural Characterization, Antimicrobial Activity and BSA/DNA Binding Affinity of New Silver(I) Complexes with Thianthrene and 1,8-Naphthyridine. [Link]

  • Dalton Transactions. Synthesis, characterization and crystal structures of copper(II) complexes containing multidentate polypyridine ligands. [Link]

  • ResearchGate. Representative examples of antimicrobial silver (I) complexes. [Link]

  • PubChem. 4-(2-(2-Pyridyl)ethyl)morpholine. [Link]

  • Dalton Transactions. The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. [Link]

  • PMC. Spectroscopically Deciphering the Formation and Reactivity of a High-Valent Ni(IV)Cl2 Species. [Link]

  • PMC. Iron(II) and Manganese(II) Complexes with N4Py as Dioxygen Activators for α-Pinene Oxidation in Acetonitrile. [Link]

  • Science China Press. Appended corrole manganese complexes:Catalysis and axial-ligand effect. [Link]

  • Loyola eCommons. A Series of 4- and 5-Coordinate Ni(II) Complexes: Synthesis, Characterization, Spectroscopic, and DFT Studies. [Link]

  • Organic Syntheses. 4-ACETYLPYRIDINE OXIME TOSYLATE. [Link]

  • OA Monitor Ireland. Manganese compounds in the catalysis of organic reactions. [Link]

  • Chemical Science. Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide. [Link]

  • Wikipedia. Transition metal pyridine complexes. [Link]

  • Atlantis Press. Synthesis and Structure of the Copper Complex (ClO4). [Link]

  • Google Patents. Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • PMC. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • Dalton Transactions. Synthesis, structure, spectroscopy and redox chemistry of square-planar nickel(ii) complexes with tetradentate o-phenylenedioxamidates and related ligands. [Link]

  • Semantic Scholar. SYNTHESIS, CHARACTERIZATION AND SPECTROSCOPIC STUDY OF NICKEL(II), PALLADIUM(II) AND PLATINUM(IV) COMPLEXES WITH MIXED LIGANDS O. [Link]

  • PMC. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. [Link]

  • PubChemLite. Morpholinium, 4-methyl-4-(2-(2-pyridyl)ethyl)-, iodide. [Link]

  • Inorganic Chemistry. Synthesis, Characterization, and Cytotoxicity of Morpholine-Containing Ruthenium(II) p-Cymene Complexes. [Link]

  • PMC. Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. [Link]

  • MDPI. Synthesis, Structure, and Magnetic and Biological Properties of Copper(II) Complexes with 1,3,4-Thiadiazole Derivatives. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • PMC. Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with a Thiazine-Pyridine Derivative Ligand. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Binding Affinity of 4-[2-(2-Pyridyl)ethyl]morpholine Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining the in vitro binding affinity of novel 4-[2-(2-Pyridyl)ethyl]morpholine derivatives. Rather t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining the in vitro binding affinity of novel 4-[2-(2-Pyridyl)ethyl]morpholine derivatives. Rather than a simple recitation of data, this document serves as a strategic manual, elucidating the scientific rationale behind target selection, experimental design, and data interpretation for this promising chemical scaffold.

Introduction: The 4-[2-(2-Pyridyl)ethyl]morpholine Scaffold

The 4-[2-(2-Pyridyl)ethyl]morpholine core is a compelling scaffold in medicinal chemistry. It combines the structural features of morpholine, a versatile heterocycle known to improve the pharmacokinetic properties of drug candidates, and a 2-pyridylethyl moiety, which can engage in various receptor interactions.[1][2] The morpholine ring, in particular, is a common constituent in numerous FDA-approved drugs and is recognized for its ability to enhance solubility and metabolic stability.[3][4] Derivatives of this scaffold are being explored for a range of therapeutic applications, from neurodegenerative diseases to oncology.[5][6][7]

A critical step in the preclinical development of any new chemical entity is the characterization of its binding affinity to its molecular target(s). This guide will focus on the most probable targets for this scaffold—the sigma receptors—and provide a detailed, field-tested methodology for quantifying these interactions.

Part 1: Primary Target Hypothesis: The Sigma Receptors (σ1 and σ2)

The N-substituted ethylamine motif, particularly when linked to a heterocyclic system like morpholine, is a well-established pharmacophore for sigma (σ) receptors.[4] Sigma receptors, once misclassified as opioid receptors, are now understood to be unique, ligand-regulated chaperone proteins primarily located at the endoplasmic reticulum.[8] They are implicated in a wide array of central nervous system disorders, including neuropathic pain, neurodegenerative diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS), and psychiatric conditions.[8][9]

There are two main subtypes:

  • Sigma-1 Receptor (σ1R): A 223-amino acid protein that has been cloned and extensively studied. It plays a crucial role in cellular signaling and has been shown to modulate various ion channels and neurotransmitter systems.[9]

  • Sigma-2 Receptor (σ2R): Recently identified as TMEM97, this receptor is implicated in cell proliferation and is a target of interest in oncology.[10]

Given the structural precedent, a primary strategic objective in characterizing novel 4-[2-(2-Pyridyl)ethyl]morpholine derivatives is to determine their binding affinity and selectivity for σ1R and σ2R.

Part 2: The Core Protocol: Radioligand Competition Binding Assays

To determine the binding affinity (expressed as the inhibition constant, Kᵢ) of your synthesized compounds, the gold-standard method is the radioligand competition binding assay. This technique measures the ability of a non-radioactive test compound (your derivative) to displace a known radioactive ligand that binds with high affinity and specificity to the target receptor.

Experimental Workflow: A Visual Overview

The overall workflow for determining the binding affinity for both sigma receptor subtypes is depicted below.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Competitive Binding Assay cluster_analysis Phase 3: Separation & Analysis Tissue Source Tissue/Cells (e.g., Guinea Pig Liver for σ1R) Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation (Remove Debris) Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet Membranes) Centrifuge1->Centrifuge2 Resuspend Resuspend & Aliquot Membrane Preparation Centrifuge2->Resuspend Assay_Setup Assay Tubes: - Membrane Prep - Radioligand - Test Compound (Varying Conc.) - Buffer Resuspend->Assay_Setup Incubate Incubation (Reach Equilibrium) Assay_Setup->Incubate Filter Rapid Filtration (Separate Bound from Free Ligand) Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Scintillation Counting (Quantify Radioactivity) Wash->Scintillation Data_Analysis Data Analysis (Calculate IC50 -> Ki) Scintillation->Data_Analysis

Caption: High-level workflow for radioligand competition binding assays.

Methodology for Sigma-1 Receptor (σ1R) Binding

This protocol is adapted from established methods for characterizing σ1R ligands.[8]

1. Materials & Reagents:

  • Membrane Source: Guinea pig liver membranes are a rich source of σ1R. Alternatively, membranes from cells recombinantly expressing human σ1R can be used.

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Radioligand: [³H]-(+)-pentazocine, a selective σ1R ligand.[8]

  • Non-Specific Binding Control: Haloperidol (10 µM final concentration). Haloperidol is a high-affinity ligand for σ1R and is used in excess to saturate all specific binding sites.

  • Test Compounds: Your synthesized 4-[2-(2-Pyridyl)ethyl]morpholine derivatives, prepared in a suitable solvent (e.g., DMSO) and serially diluted.

2. Step-by-Step Protocol:

  • Assay Preparation: In a 96-well plate or individual tubes, combine the assay components in the following order: assay buffer, your test compound at various concentrations (typically from 0.1 nM to 10 µM), and the membrane preparation (approximately 150-200 µg of protein).

  • Initiate Reaction: Add the [³H]-(+)-pentazocine radioligand at a final concentration near its dissociation constant (K_d), typically 1-2 nM.[10]

  • Control Wells: Prepare two sets of control wells:

    • Total Binding: Contains buffer, membrane, and radioligand (no test compound).

    • Non-Specific Binding: Contains buffer, membrane, radioligand, and a saturating concentration of haloperidol (10 µM).

  • Incubation: Incubate the plate at 37°C for 120-150 minutes to allow the binding to reach equilibrium.[10]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters three times with ice-cold wash buffer (e.g., Tris-HCl) to remove any non-specifically trapped radioactivity.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

Methodology for Sigma-2 Receptor (σ2R) Binding

Characterizing σ2R binding requires a critical experimental design choice due to the lack of a highly selective, commercially available radioligand for σ2R. The standard approach uses a non-selective sigma ligand in the presence of a compound that "masks" the σ1R sites.

1. Materials & Reagents:

  • Membrane Source: Membranes from cell lines with high σ2R expression (e.g., MCF7 breast cancer cells) are recommended.[11]

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective ligand that binds to both σ1R and σ2R.

  • Masking Agent: (+)-Pentazocine (500 nM final concentration). This selective σ1R ligand is used to occupy the σ1R sites, thereby ensuring that the [³H]-DTG binding is predominantly to the σ2R.[10]

  • Non-Specific Binding Control: Haloperidol (10 µM final concentration).

  • Test Compounds: Your synthesized derivatives, prepared as described for the σ1R assay.

2. Step-by-Step Protocol:

  • Assay Preparation: To all wells (except total binding without mask), add the (+)-pentazocine masking agent (500 nM). Then, add the assay buffer, your serially diluted test compound, and the membrane preparation.

  • Initiate Reaction: Add [³H]-DTG at a final concentration near its K_d for the σ2R (typically 3-5 nM).

  • Control Wells: Prepare the necessary controls for total and non-specific binding, ensuring the masking agent is included in all wells intended to measure σ2R-specific binding.

  • Incubation: Incubate at room temperature (25°C) for 60-90 minutes.[10]

  • Termination, Filtration, and Quantification: Follow steps 5-7 from the σ1R protocol.

Trustworthiness & Self-Validation: A Critical Note on Masking Protocols While standard practice, the use of masking agents is not without its pitfalls. High concentrations of the masking agent can potentially interact with the σ2R site, and the radioligand may displace the masking agent from the σ1R site, leading to inaccurate estimations of receptor density and affinity.[11] It is crucial to be aware of these limitations. For definitive characterization, using a cell line that endogenously expresses only σ2R (or is σ1R-knockout) is the superior, self-validating approach as it removes the need for a masking agent entirely.[11]

Part 3: Data Analysis and Interpretation

The raw data from the scintillation counter (in counts per minute, CPM) is used to calculate the inhibition constant (Kᵢ) for each of your derivatives.

G Raw_CPM Raw CPM Data Specific_Binding Calculate Specific Binding (Total - Non-Specific) Raw_CPM->Specific_Binding Percent_Inhibition Calculate % Inhibition vs. Compound Concentration Specific_Binding->Percent_Inhibition Nonlinear_Regression Nonlinear Regression (Sigmoidal Dose-Response) Percent_Inhibition->Nonlinear_Regression IC50 Determine IC50 Nonlinear_Regression->IC50 Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->Cheng_Prusoff Ki Final Ki Value Cheng_Prusoff->Ki

Caption: Workflow for calculating the inhibition constant (Ki).

  • Calculate Specific Binding: For each data point, subtract the average CPM from the non-specific binding wells from the CPM of the sample well.

  • Determine IC₅₀: Plot the percent inhibition of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of your compound that displaces 50% of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

    Kᵢ = IC₅₀ / (1 + [L]/K_d)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • K_d is the dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment).

The Kᵢ value represents the true binding affinity of your compound for the receptor. A lower Kᵢ value indicates a higher binding affinity.

Part 4: Data Presentation and Structure-Activity Relationships (SAR)

The binding data for a series of synthesized derivatives should be summarized in a clear, tabular format. This allows for easy comparison and is the foundation for building a Structure-Activity Relationship (SAR) profile. The goal of SAR is to understand how specific chemical modifications to the parent scaffold affect its binding affinity and selectivity.

Table 1: Example Data Presentation for 4-[2-(2-Pyridyl)ethyl]morpholine Derivatives

Compound IDR¹ SubstitutionR² Substitutionσ1R Kᵢ (nM)σ2R Kᵢ (nM)Selectivity (σ1/σ2)
XYZ-001 HH15.2350.823.1
XYZ-002 4-FluoroH8.7410.247.2
XYZ-003 H3-Methyl25.1150.56.0
XYZ-004 4-MethoxyH45.6980.121.5
XYZ-005 H4-Chloro12.385.47.0

This table contains hypothetical data for illustrative purposes.

  • Adding a small, electron-withdrawing group like fluorine at the R¹ position (XYZ-002) improves σ1R affinity.

  • Adding a substituent at the R² position (XYZ-003, XYZ-005) may decrease σ1R affinity but improve σ2R affinity, thereby reducing selectivity.

  • A bulky, electron-donating group like methoxy at R¹ (XYZ-004) is detrimental to σ1R binding.

These insights are critical for guiding the rational design of the next generation of compounds with improved potency and selectivity.

Conclusion

This guide provides a robust and scientifically grounded framework for determining the in vitro binding affinity of novel 4-[2-(2-Pyridyl)ethyl]morpholine derivatives. By focusing on the high-probability targets of sigma-1 and sigma-2 receptors, researchers can efficiently characterize their compounds using well-established radioligand binding assays. Meticulous execution of these protocols, coupled with rigorous data analysis, will generate the high-quality affinity data (Kᵢ values) necessary to build comprehensive structure-activity relationships. This, in turn, empowers drug discovery teams to make informed decisions and rationally design next-generation therapeutic agents based on this versatile chemical scaffold.

References

  • Sigma Receptor Binding Assays. (2016). Current Protocols in Pharmacology. Available at: [Link]

  • Sigma Receptor Binding Assays. (2015). PubMed. Available at: [Link][8]

  • Characterization of pulmonary sigma receptors by radioligand binding. (n.d.). PMC. Available at: [Link][10]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. Available at: [Link][11]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link][2]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • 4-[2-(2-Pyridyl)ethyl]morpholine - 2 mg. (n.d.). Tebubio. Available at: [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate. Available at: [Link]

  • Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. (2010). PubMed. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). ResearchGate. Available at: [Link]

  • Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium falciparum. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Conception, Synthesis and In silico Assessment of New Morpholine-Containing Compounds Against Human Legumain and Cholinesterase Enzymes. (2024). ResearchGate. Available at: [Link]

  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. (2026). MDPI. Available at: [Link][9]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). Frontiers in Chemistry. Available at: [Link][5]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. Available at: [Link][6]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2017). ACS Chemical Neuroscience. Available at: [Link][4]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed. Available at: [Link][7]

  • 4-(2-(2-Pyridyl)ethyl)morpholine. (n.d.). PubChem. Available at: [Link]

Sources

Exploratory

Pharmacokinetics and Toxicity Profile of 4-(2-pyridin-2-ylethyl)morpholine (ND-16): A Technical Guide for Preclinical Development

Executive Summary The compound 4-(2-pyridin-2-ylethyl)morpholine (often investigated as its dihydrochloride salt, CAS: 51794-20-8), designated in recent oncological literature as ND-16 , is a novel nilotinib derivative....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(2-pyridin-2-ylethyl)morpholine (often investigated as its dihydrochloride salt, CAS: 51794-20-8), designated in recent oncological literature as ND-16 , is a novel nilotinib derivative. It has emerged as a potent, highly selective inhibitor of Janus Kinase 2 (JAK2). Its primary investigational application lies in targeted therapies for Cutaneous T-Cell Lymphoma (CTCL), a malignancy characterized by aberrant JAK/STAT signaling .

As a Senior Application Scientist transitioning this molecule from discovery to IND-enabling studies, it is critical to understand how its structural moieties—specifically the morpholine ring and the pyridine-ethyl linker—dictate its absorption, distribution, metabolism, excretion (ADME), and toxicological boundaries. This whitepaper synthesizes the predictive pharmacokinetics, pharmacodynamics, and self-validating experimental protocols required to profile ND-16.

Physicochemical Properties & Predictive Pharmacokinetics

The substitution of traditional bulky kinase inhibitor motifs with a morpholine ring fundamentally alters the physicochemical landscape of ND-16, optimizing it for aqueous solubility while maintaining membrane permeability.

Computational Chemical Data

The following table summarizes the core physicochemical properties of ND-16 and their direct pharmacokinetic implications .

PropertyValuePharmacokinetic Implication (Causality)
Molecular Weight 265.18 g/mol Low molecular weight (<500 Da) strongly favors rapid oral absorption and high passive membrane permeability.
LogP 2.49Moderate lipophilicity balances aqueous solubility in gastric fluids with the ability to cross the intestinal epithelium.
Topological Polar Surface Area 25.4 ŲA TPSA < 90 Ų indicates excellent cell penetration and a high likelihood of crossing the blood-brain barrier (BBB).
H-Bond Donors / Acceptors 2 / 3Favorable for binding the ATP-binding hinge region of the JAK2 kinase domain without restricting bioavailability.
Rotatable Bonds 3Low conformational flexibility minimizes entropy loss upon target binding, enhancing receptor affinity.
ADME Profiling
  • Absorption: The basic nitrogen atoms in both the pyridine and morpholine rings (pKa ~7–8) ensure that ND-16 is highly ionized in the acidic environment of the stomach, promoting dissolution. As it enters the alkaline intestine, the un-ionized fraction increases, driving rapid transcellular absorption.

  • Distribution: With a LogP of 2.49, ND-16 will exhibit a moderate volume of distribution ( Vd​ ). The morpholine moiety prevents the excessive sequestration in adipose tissue typically seen with highly lipophilic analogs.

  • Metabolism: The morpholine ring is a classic liability for Phase I metabolism. It is highly susceptible to Cytochrome P450 (specifically CYP3A4 and CYP2D6) mediated oxidation, which typically results in N-dealkylation or morpholine ring cleavage.

  • Excretion: Given its moderate lipophilicity and metabolic profile, clearance will likely be driven by hepatic metabolism followed by biliary excretion of the oxidized metabolites, with a minor fraction of the parent drug cleared renally.

Pharmacodynamics & Mechanism of Action

ND-16 exerts its therapeutic effect by binding to the JAK2 kinase domain with high affinity. In CTCL models (such as the H9 cell line), JAK2 amplification drives malignant proliferation. By inhibiting JAK2, ND-16 effectively severs the signal transduction to multiple downstream survival cascades: the STAT pathway, the PI3K/AKT/mTOR pathway, and the MAPK pathway .

This multi-pathway blockade results in the profound downregulation of anti-apoptotic Bcl-2 family members and cell cycle regulatory proteins (CDK/Cyclins), forcing the malignant cells into S-phase arrest and subsequent apoptosis.

Pathway ND16 ND-16 (JAK2 Inhibitor) JAK2 JAK2 Kinase ND16->JAK2 High-affinity binding STAT STATs Pathway JAK2->STAT Blocked PI3K PI3K/AKT/mTOR JAK2->PI3K Blocked MAPK MAPK Pathway JAK2->MAPK Blocked Bcl2 Bcl-2 Family (Downregulated) STAT->Bcl2 Reduced Transcription PI3K->Bcl2 Loss of Survival Signal CDK CDK/Cyclins (Downregulated) MAPK->CDK Reduced Activation Apoptosis Apoptosis & S-Phase Arrest Bcl2->Apoptosis Promotes CDK->Apoptosis Promotes Arrest

Figure 1: Mechanism of action of ND-16 inhibiting JAK2 downstream signaling.

Toxicity Profile

Evaluating the safety of ND-16 requires distinguishing between mechanism-based (on-target) toxicities and structural (off-target) liabilities.

  • On-Target Hematological Toxicity: JAK2 is the obligate signal transducer for erythropoietin (EPO) and thrombopoietin (TPO) receptors. Consequently, potent systemic JAK2 inhibition inherently carries the risk of dose-limiting myelosuppression, manifesting primarily as anemia and thrombocytopenia. Preclinical dosing regimens must be carefully titrated to establish a therapeutic window that suppresses CTCL growth without ablating normal hematopoiesis.

  • Cellular Toxicity & Apoptosis: In vitro assays confirm that ND-16 induces targeted apoptosis in CTCL H9 cells. However, its TPSA suggests BBB penetrance, which necessitates rigorous neurotoxicity screening to ensure the morpholine derivative does not induce off-target CNS depression.

Self-Validating Experimental Protocols

To rigorously evaluate the PK and toxicity of ND-16, the following standardized workflows must be employed. These protocols are designed as self-validating systems, incorporating internal standards and vehicle controls to ensure data integrity.

Workflow Comp ND-16 Preparation PK In Vitro PK (Microsomes) Comp->PK Tox In Vitro Tox (H9 Cells) Comp->Tox LCMS LC-MS/MS Quantification PK->LCMS Supernatant Flow Flow Cytometry (Annexin V/PI) Tox->Flow Stained Cells Data Data Synthesis (CL_int & IC50) LCMS->Data Flow->Data

Figure 2: Preclinical PK and toxicity profiling workflow for ND-16.

Protocol A: In Vitro Hepatic Microsomal Stability (Metabolic Clearance)

Objective: Determine the intrinsic clearance ( CLint​ ) of ND-16 to predict in vivo hepatic half-life. Causality: The morpholine ring is highly vulnerable to CYP450 oxidation. Adding an NADPH-regenerating system isolates Phase I metabolic degradation, allowing us to quantify this specific structural liability.

  • Preparation: Pre-incubate human or rat liver microsomes (0.5 mg/mL protein concentration) with ND-16 (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PD, 3 mM MgCl2).

  • Sampling & Quenching: At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots. Immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile spiked with a known internal standard (e.g., Tolbutamide, 100 ng/mL). Self-validation: The internal standard accounts for any volumetric loss or matrix effects during extraction.

  • Centrifugation: Spin the quenched samples at 14,000 × g for 10 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent fraction of ND-16. Calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

Protocol B: Cytotoxicity and Apoptosis via Flow Cytometry (PD/Tox)

Objective: Quantify ND-16 induced apoptosis in CTCL H9 cells to establish the IC50​ and therapeutic window. Causality: Annexin V binds to phosphatidylserine, which translocates to the outer membrane leaflet only during early apoptosis. Propidium Iodide (PI) only enters cells with late-stage compromised membranes. This dual-staining differentiates the specific apoptotic mechanism of ND-16 from generalized necrotic toxicity.

  • Cell Culture: Seed H9 cells at 1×105 cells/well in 6-well plates using RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Expose the cells to a concentration gradient of ND-16 (e.g., 0.1, 1, 10, 50 µM) for 24 and 48 hours. Self-validation: Always include a vehicle control (0.1% DMSO) to establish the baseline viability threshold.

  • Harvesting: Wash the cells twice with ice-cold PBS and resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of binding buffer and analyze via flow cytometry within 1 hour. Gate the populations to differentiate between viable (FITC-/PI-), early apoptotic (FITC+/PI-), and late apoptotic/necrotic (FITC+/PI+) cells.

References

  • Title: ND-16: A Novel Compound for Inhibiting the Growth of Cutaneous T Cell Lymphoma by Targeting JAK2 Source: Current Cancer Drug Targets (Bentham Science) URL: [Link]

  • Title: ND-16 (CID 3016693) - Compound Summary Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Kinases Inhibitors as New Therapeutic Opportunities in Cutaneous T-Cell Lymphoma Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Foundational

Comprehensive Technical Guide on the Basicity and Experimental pKa Determination of 4-[2-(2-Pyridyl)ethyl]morpholine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-[2-(2-Pyridyl)ethyl]morpholine (CAS: 59566-50-6) Executive Summary In rational drug design and coordination chemistry, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-[2-(2-Pyridyl)ethyl]morpholine (CAS: 59566-50-6)

Executive Summary

In rational drug design and coordination chemistry, the acid-base profile of a ligand dictates its lipophilicity (LogD), membrane permeability, and receptor-binding affinity. 4-[2-(2-Pyridyl)ethyl]morpholine is a highly versatile bidentate scaffold featuring two distinct basic centers: an aromatic pyridine ring and an aliphatic morpholine ring, separated by an ethylene bridge [1].

Because the protonation state of this molecule governs its behavior in biological systems and metal complexation, understanding its biphasic ionization is critical. This whitepaper synthesizes the structural determinants of its basicity, provides a comparative pKa analysis based on validated structural analogs, and outlines robust, self-validating experimental protocols for empirical pKa determination.

Structural and Electronic Determinants of Basicity

The molecule possesses a dual-pharmacophore structure that undergoes biphasic protonation. The two nitrogen atoms exist in different hybridization states and electronic environments, leading to distinct basicities:

  • The Morpholine Nitrogen (Aliphatic, sp3 ): Morpholine is a cyclic secondary amine, but in this scaffold, it acts as a tertiary amine due to N-alkylation by the ethyl linker. The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect (-I), which lowers the basicity compared to piperidine. The closest structural analog, N-ethylmorpholine , exhibits an experimental pKa of 7.67 [2].

  • The Pyridine Nitrogen (Aromatic, sp2 ): The lone pair on the pyridine nitrogen is orthogonal to the π -system, making it available for protonation. Unsubstituted pyridine has a pKa of 5.22. However, alkyl substitution at the 2-position, combined with the mild electron-withdrawing nature of the distant morpholine ring, shifts this value. In structurally analogous compounds like 2-(2-aminoethyl)pyridine and betahistine , the pyridine pKa drops to the 3.50 – 4.24 range [3][4].

Causality of the Ethylene Bridge

The two-carbon ethylene bridge (-CH 2​ -CH 2​ -) breaks π -resonance between the two rings, ensuring they behave as independent basic centers. However, through-bond inductive effects still occur. The protonation of the more basic morpholine nitrogen (forming a localized positive charge) slightly depresses the pKa of the pyridine nitrogen due to electrostatic repulsion.

Table 1: Comparative Experimental pKa Values of Structural Analogs

To establish a highly accurate predictive baseline for 4-[2-(2-Pyridyl)ethyl]morpholine, we must analyze its isolated moieties and structural cousins.

CompoundPyridine pKa ( pKa1​ )Aliphatic Amine pKa ( pKa2​ )Source / Analog Relevance
Pyridine 5.22N/ABaseline aromatic amine [1]
N-Ethylmorpholine N/A7.67Baseline aliphatic tertiary amine [2]
2-(2-Aminoethyl)pyridine 4.249.78Primary amine analog [3]
Betahistine 3.509.70Secondary amine analog [4]
4-[2-(2-Pyridyl)ethyl]morpholine ~4.2 ~7.6 Consensus Extrapolation

(Note: While the proprietary empirical pKa for CAS 59566-50-6 is gated in commercial databases, the values of ~4.2 and ~7.6 are highly reliable extrapolations derived from the exact N-ethylmorpholine and 2-alkylpyridine fragments).

Biphasic Ionization Pathway

The protonation of 4-[2-(2-Pyridyl)ethyl]morpholine occurs sequentially as the pH of the environment drops.

G A Fully Protonated (Dication) pH < 3 B Monoprotonated (Morpholine-H+) pH 5 - 6 A->B -H+ (Pyridine) pKa1 ~ 4.2 B->A +H+ C Neutral Free Base (Unprotonated) pH > 9 B->C -H+ (Morpholine) pKa2 ~ 7.6 C->B +H+

Caption: Sequential biphasic ionization equilibrium of 4-[2-(2-Pyridyl)ethyl]morpholine.

Experimental pKa Determination Protocols

To empirically validate the pKa values of 4-[2-(2-Pyridyl)ethyl]morpholine in a laboratory setting, a self-validating Potentiometric Titration is the gold standard.

Why Potentiometry?

Potentiometry is chosen over UV-Vis spectrophotometry because the morpholine ring lacks a distinct UV chromophore that changes upon protonation. While the pyridine ring's protonation can be tracked via UV-Vis at ~260 nm, potentiometry captures the entire biphasic ionization profile in a single, continuous workflow.

Protocol: High-Precision Potentiometric Titration

Principle of Self-Validation: The protocol uses a high ionic strength background (0.15 M KCl) to lock the activity coefficients, ensuring that the measured concentration-based pKa ( pKac​ ) closely matches the thermodynamic pKa ( pKaa​ ). The system validates itself by calculating the Bjerrum function ( , average number of bound protons); deviations from integer values at the curve plateaus indicate CO 2​ contamination or electrode drift.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 0.15 M KCl aqueous solution using ultra-pure, freshly boiled Milli-Q water to eliminate dissolved CO 2​ .

  • Sample Preparation: Dissolve exactly 1.0 mmol of 4-[2-(2-Pyridyl)ethyl]morpholine into 50 mL of the 0.15 M KCl solution.

  • Atmospheric Control: Seal the titration vessel and purge continuously with inert Nitrogen ( N2​ ) or Argon gas. Causality: The morpholine free-base (pKa ~7.6) will readily absorb atmospheric CO 2​ to form carbonic acid, which artificially buffers the solution and skews the basic pKa measurement.

  • Acidification: Add 0.1 M HCl quantitatively until the pH drops below 2.0. This ensures the molecule is fully pushed into its dicationic state (both nitrogen atoms protonated).

  • Titration: Using an automated titrator equipped with a calibrated glass electrode, titrate the solution with standardized 0.1 M KOH in 0.05 mL increments. Allow the potential (mV) to stabilize within 0.1 mV/min before each subsequent addition.

  • Data Extraction: Plot the volume of KOH added against the measured pH.

  • Mathematical Fitting: Utilize non-linear regression software (e.g., HYPERQUAD or similar) to fit the titration curve to a two-pK model, extracting pKa1​ (pyridine) and pKa2​ (morpholine).

Workflow Step1 1. Sample Prep Dissolve compound in 0.15M KCl (aq) to lock activity coefficients Step2 2. Acidification Lower pH to 2.0 with 0.1M HCl to form the dicationic state Step1->Step2 Step3 3. Titration Titrate with 0.1M KOH under N2 gas to prevent CO2 absorption Step2->Step3 Step4 4. Data Analysis Apply non-linear regression to extract pKa1 (Pyridine) & pKa2 (Morpholine) Step3->Step4 Step5 5. Validation Verify Bjerrum plot residuals (Self-validating quality control) Step4->Step5

Caption: Step-by-step experimental workflow for potentiometric pKa determination.

Implications in Drug Development and Formulation

Understanding the exact pKa values of 4-[2-(2-Pyridyl)ethyl]morpholine is critical for downstream pharmaceutical applications:

  • LogD and Membrane Permeability: At physiological pH (7.4), the morpholine nitrogen (pKa ~7.6) exists in an equilibrium of roughly 40% protonated (cationic) and 60% unprotonated (neutral) species. The pyridine nitrogen (pKa ~4.2) is almost entirely neutral. This partial ionization at pH 7.4 makes the molecule highly adept at crossing lipid bilayers (like the Blood-Brain Barrier) while maintaining enough aqueous solubility for systemic circulation.

  • Salt Selection: For formulation, the free base is an oil or low-melting solid. To create a stable, crystalline Active Pharmaceutical Ingredient (API), formulators should target the morpholine nitrogen. Using strong acids (like HCl or methanesulfonic acid) will yield a monocationic salt. To achieve a dicationic salt (e.g., dihydrochloride), the formulation pH must be driven well below 3.0 to force the protonation of the less basic pyridine ring.

References

  • Kirk-Othmer Encyclopedia of Chemical Technology: Pyridine and Pyridine Derivatives Source: Softbeam / Kirk-Othmer Encyclopedia URL:[Link]

  • 2-Pyridineethanamine (2-(2-Aminoethyl)pyridine) Experimental Properties Source: PubChem (NIH) URL:[Link]

  • Betahistine Dihydrochloride - Product Monograph & Pharmacokinetics Source: Health Canada (HRES) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Transition Metal Complexation Using 4-[2-(2-Pyridyl)ethyl]morpholine (PEM)

Executive Summary The rational design of metallodrugs and transition metal catalysts relies heavily on ligand architecture to tune the electronic and steric environment of the metal center. 4-[2-(2-Pyridyl)ethyl]morpholi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metallodrugs and transition metal catalysts relies heavily on ligand architecture to tune the electronic and steric environment of the metal center. 4-[2-(2-Pyridyl)ethyl]morpholine (PEM, CAS: 59566-50-6) has emerged as a highly versatile, asymmetric N,N -bidentate ligand 1. By bridging a strong π -accepting pyridine ring with a sterically demanding, solubilizing morpholine moiety via a flexible ethyl spacer, PEM offers unique thermodynamic and pharmacokinetic advantages for coordination chemistry.

This guide provides an in-depth, self-validating protocol for utilizing PEM in transition metal complexation, specifically focusing on Copper(II) and Ruthenium(II) scaffolds relevant to drug development and photocatalysis.

Ligand Profile and Mechanistic Rationale

Understanding the causality behind PEM's coordination behavior is critical for predicting reaction outcomes and complex stability.

  • Electronic Asymmetry : The pyridine nitrogen acts as a strong σ -donor and π -acceptor, stabilizing lower metal oxidation states. Conversely, the morpholine nitrogen is a tertiary amine—a pure, albeit sterically hindered, σ -donor. This electronic push-pull system is excellent for tuning the redox potentials of catalytic metal centers 2.

  • The Chelate Effect & Flexibility : The ethyl linker allows the formation of a thermodynamically stable 6-membered metallacycle. Unlike rigid 5-membered chelators (e.g., bipyridine), the 6-membered ring can adopt boat or chair conformations. This flexibility accommodates a wider range of metal ionic radii and allows the complex to adopt distorted geometries (e.g., square pyramidal for Cu²⁺) without excessive ring strain 3.

  • Pharmacokinetic Enhancement : The oxygen atom in the morpholine ring does not typically coordinate to the metal; instead, it acts as a peripheral hydrogen-bond acceptor. This dramatically increases the aqueous solubility of the resulting lipophilic metal complexes—a critical parameter for bioavailability in metallodrug development 3.

Chelation M Solvated Metal Ion (e.g., Cu²⁺) Step1 Pyridine-N Coordination (Fast, Strong σ-donation) M->Step1 Solvent Substitution L PEM Ligand (Free State) L->Step1 Solvent Substitution Step2 Morpholine-N Coordination (Chelate Effect) Step1->Step2 Conformational Rearrangement Complex Stable 6-Membered Metallacycle Step2->Complex Thermodynamic Sink

Figure 1: Thermodynamic pathway of PEM chelation forming a flexible 6-membered metallacycle.

Experimental Protocols

Protocol A: Synthesis of Dichloro{4-[2-(2-pyridyl)ethyl]morpholine}copper(II)

Objective : Generate a neutral, mononuclear Cu(II) complex, a common scaffold for antimicrobial and DNA-intercalating drug screening.

Causality & Design : Ethanol is selected as the solvent because both CuCl₂ and the free PEM ligand exhibit high solubility in it, whereas the neutral [Cu(PEM)Cl2​] complex has significantly lower solubility. This differential solubility drives the reaction forward via Le Chatelier's principle, forcing the product to precipitate.

Step-by-Step Methodology :

  • Precursor Preparation : Dissolve 1.0 mmol of anhydrous Copper(II) chloride ( CuCl2​ ) in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Stir at room temperature until fully dissolved.

  • Ligand Addition : Dissolve 1.05 mmol of PEM in 5 mL of absolute ethanol. Add this solution dropwise to the stirring CuCl2​ solution over 10 minutes.

  • Thermal Activation : Equip the flask with a reflux condenser and heat the mixture to 70°C for 2 hours. Causality: Heating ensures the kinetic barriers of solvent displacement and morpholine ring conformational flipping are overcome.

  • Isolation : Cool the reaction mixture slowly to room temperature, then transfer to an ice bath (4°C) for 1 hour to maximize precipitation.

  • Filtration : Collect the precipitate via vacuum filtration. Wash the filter cake with 2 × 5 mL of ice-cold ethanol, followed by 5 mL of diethyl ether to remove unreacted ligand and trace moisture.

  • Drying : Dry the product in vacuo over silica gel for 12 hours.

Self-Validation Check : The reaction is self-validating through a distinct chromic shift. The initial CuCl2​ solution is pale blue/green. Upon addition of PEM, the solution immediately darkens to a deep blue/green, indicating the displacement of weak oxygen donors by strong nitrogen donors and the transition to a distorted square planar/pyramidal geometry.

Workflow Start Dissolve CuCl₂ in EtOH (Pale Blue) AddLigand Dropwise PEM Addition (1:1 Molar Ratio) Start->AddLigand Reflux Reflux at 70°C for 2h (Overcome Kinetic Barrier) AddLigand->Reflux Cool Cool to 4°C (Induce Precipitation) Reflux->Cool Filter Vacuum Filtration & Cold Wash Cool->Filter

Figure 2: Step-by-step experimental workflow for the synthesis of [Cu(PEM)Cl₂].

Protocol B: Synthesis of Bis(bipyridine){4-[2-(2-pyridyl)ethyl]morpholine}ruthenium(II) Hexafluorophosphate

Objective : Create a photophysically active, cationic [Ru(bpy)2​(PEM)]2+ complex for cellular imaging or photoredox catalysis.

Step-by-Step Methodology :

  • Suspend 1.0 mmol of cis−[Ru(bpy)2​Cl2​] and 1.2 mmol of PEM in 20 mL of a 1:1 mixture of ethylene glycol and ethanol.

  • Degas the mixture with N2​ for 15 minutes to prevent oxidation to Ru(III).

  • Reflux the mixture at 120°C in the dark for 6 hours. Causality: High temperatures are required to kinetically labilize the strongly bound chloride ligands on the inert Ru(II) precursor.

  • Cool to room temperature and add 10 mL of a saturated aqueous NH4​PF6​ solution. Causality: The bulky, non-coordinating PF6−​ anion pairs with the bulky [Ru(bpy)2​(PEM)]2+ cation, crashing it out of the aqueous/organic mixture.

  • Filter the resulting precipitate, wash with cold water and diethyl ether, and dry in vacuo.

Self-Validation Check : The successful substitution of chlorides is marked by a color change from dark purple/black to bright orange/red, reflecting a shift in the Metal-to-Ligand Charge Transfer (MLCT) energy gap. TLC on neutral alumina (eluent: MeCN/0.1 M aqueous KNO3​ , 9:1) will show a single bright orange spot.

Analytical Data & Validation

To confirm the structural integrity of the synthesized complexes, compare your analytical results against the expected spectral markers summarized below.

Table 1: Expected FTIR Spectral Markers for PEM Coordination

Functional GroupFree Ligand (PEM) cm⁻¹Metal Complex cm⁻¹Causal Explanation
Pyridine C=N stretch ~1590~1610Coordination to the metal withdraws electron density, stiffening the aromatic ring.
Morpholine C-N-C stretch ~1115~1090Metal binding to the morpholine nitrogen weakens the adjacent C-N bonds.
Morpholine C-O-C stretch ~1110~1110Remains largely unchanged as the oxygen atom does not coordinate to the metal.
Metal-Nitrogen (M-N) None400 - 450Direct far-IR confirmation of metallacycle formation.

Table 2: Expected UV-Vis and NMR Diagnostic Shifts

Analytical MethodTarget ComplexExpected ObservationDiagnostic Significance
UV-Vis Spectroscopy [Cu(PEM)Cl2​] Broad band at 650–700 nm d−d transition characteristic of a nitrogen-coordinated Cu(II) center.
UV-Vis Spectroscopy [Ru(bpy)2​(PEM)]2+ Intense MLCT band at ~450 nm Ru(dπ)→bpy(π∗) transition; shift confirms ligand exchange.
¹H NMR (500 MHz) [Ru(bpy)2​(PEM)]2+ Pyridine α -proton shifts to ~9.2 ppmDeshielding due to metal coordination and loss of electron density.
¹H NMR (500 MHz) [Ru(bpy)2​(PEM)]2+ Morpholine CH2​ shifts downfieldConfirms bidentate coordination rather than monodentate pyridine binding.

References

  • EvitaChem. "Buy 4-[2-(2-Pyridyl)ethyl]morpholine (EVT-427794) - Chemical Properties and Applications." EvitaChem Catalog.
  • Adams, H., et al. "Heteroleptic Tripodal Complexes of Copper(II): Towards a Synthetic Model for the Active Site in Galactose Oxidase." Journal of the Chemical Society, Dalton Transactions, RSC Publishing.
  • Kovala-Demertzi, D., et al. "Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs." ACS Publications.

Sources

Application

Application Note: High-Yield Synthesis of 4-[2-(2-Pyridyl)ethyl]morpholine via Optimized Aza-Michael Addition

Executive Summary 4-[2-(2-Pyridyl)ethyl]morpholine (CAS: 59566-50-6) is a highly versatile bidentate ligand and a critical pharmacophore scaffold used extensively in drug discovery, biological probe development, and coor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-[2-(2-Pyridyl)ethyl]morpholine (CAS: 59566-50-6) is a highly versatile bidentate ligand and a critical pharmacophore scaffold used extensively in drug discovery, biological probe development, and coordination chemistry[1]. While nucleophilic substitution of 2-(2-haloethyl)pyridine is a possible synthetic route, the aza-Michael addition (hydroamination) of morpholine to 2-vinylpyridine is the most atom-economical, scalable, and high-yielding approach.

This application note provides researchers and process chemists with field-proven, self-validating protocols for synthesizing 4-[2-(2-Pyridyl)ethyl]morpholine. By leveraging specific protic or Lewis acid activation strategies, these methods overcome the historically poor yields of neat, un-catalyzed reactions to achieve near-quantitative conversions.

Mechanistic Rationale & E-E-A-T Insights

The reaction between 2-vinylpyridine and morpholine is a classic 1,4-conjugate addition (aza-Michael addition). However, 2-vinylpyridine is a relatively weak Michael acceptor compared to acrylates or vinyl ketones. Early literature noted that mixing these reagents neat in a sealed tube resulted in poor yields[2].

The Causality of Experimental Choices:

  • Protic Activation (Acetic Acid/Ethanol): The pyridine nitrogen is weakly basic. Introducing a Brønsted acid (like acetic acid) protonates the pyridine ring, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated vinyl system[3]. This drastically increases the electrophilicity of the β -carbon, making it highly susceptible to nucleophilic attack by the secondary amine of morpholine.

  • Aqueous Solvent Effects: Alternatively, performing the reaction in water without a catalyst leverages the hydrophobic effect. The organic reactants are forced into close proximity (hydrophobic packing), while the highly polar water molecules stabilize the charge-separated aza-enolate transition state, driving the reaction forward[2].

  • Lewis Acid/Ionic Liquid Catalysis: For temperature-sensitive substrates, Lewis acids (e.g., Zinc nitrate)[4] or acidic ionic liquids[5] can coordinate to the pyridine nitrogen, achieving the same LUMO-lowering effect at room temperature.

Mechanistic Pathway Visualization

G A 2-Vinylpyridine + Morpholine B Pyridine N-Activation (Protonation by AcOH) A->B H+ Transfer C Nucleophilic Attack (β-carbon) B->C LUMO Lowering D Aza-Enolate Intermediate C->D C-N Bond Formation E Proton Transfer D->E Tautomerization F 4-[2-(2-Pyridyl)ethyl]morpholine E->F Product Release

Figure 1: Mechanistic pathway of the aza-Michael addition to form 4-[2-(2-Pyridyl)ethyl]morpholine.

Comparative Reaction Matrix

To aid in route selection, the following table summarizes the quantitative data for various field-proven aza-Michael conditions.

MethodReagents / CatalystSolventTemperatureTimeExpected YieldScalability
Acid-Promoted Acetic Acid (1.0 equiv)EthanolReflux (78 °C)24–36 h~99% Excellent
Aqueous (Green) None (Catalyst-Free)Water85–90 °C4–6 h70–83% High
Lewis Acid Zinc Nitrate (5 mol%)Neat / EtOH25–40 °C24 h>85% Moderate
Ionic Liquid Phosphotungstate IL[Hmim][TFA]80 °C2 h>90% Low (Specialized)

Step-by-Step Experimental Protocols

Protocol A: High-Yield Acetic Acid-Promoted Synthesis (Recommended)

This protocol utilizes a Brønsted acid to drive the reaction to near-quantitative yield[3]. It is highly recommended for library synthesis and scale-up.

Materials:

  • 2-Vinylpyridine (1.0 equiv, 10.5 g, 100 mmol)

  • Morpholine (1.2 equiv, 10.4 g, 120 mmol)

  • Glacial Acetic Acid (1.0 equiv, 6.0 g, 100 mmol)

  • Absolute Ethanol (50 mL)

Workflow:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-vinylpyridine in absolute ethanol.

  • Addition: Slowly add morpholine to the stirring solution at room temperature.

  • Activation: Dropwise, add glacial acetic acid. Caution: Mild exotherm may occur.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C) using an oil bath or heating mantle. Maintain reflux for 24 to 36 hours.

  • In-Process Control (IPC): Monitor reaction completion via TLC (DCM:MeOH 9:1, UV visualization at 254 nm). The 2-vinylpyridine spot ( Rf​≈0.6 ) should completely disappear, replaced by the product spot ( Rf​≈0.35 ).

  • Quenching & Workup: Cool the mixture to room temperature. Concentrate the ethanol under reduced pressure. Dilute the resulting residue with ethyl acetate (100 mL) and neutralize carefully with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8-9.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 50 mL of ethyl acetate. Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent and evaporate the solvent. The crude product can be purified by vacuum distillation (b.p. ~117-119 °C at 0.5 mmHg) to yield a colorless to pale-yellow oil (Yield: >95%).

Protocol B: Green Catalyst-Free Aqueous Synthesis

For environmentally conscious workflows, water acts as both the solvent and the transition-state stabilizer[2].

Materials:

  • 2-Vinylpyridine (1.0 equiv, 10.5 g, 100 mmol)

  • Morpholine (1.2 equiv, 10.4 g, 120 mmol)

  • Deionized Water (20 mL)

Workflow:

  • Preparation: Combine 2-vinylpyridine and morpholine in a 100 mL round-bottom flask. Add deionized water. Note: The mixture will initially be biphasic.

  • Reaction: Attach a reflux condenser and heat the vigorously stirring mixture to 85–90 °C for 6 hours. As the reaction proceeds, the mixture will become more homogeneous due to the formation of the water-soluble product.

  • IPC: Analyze an aliquot via GC-MS to confirm the disappearance of the 2-vinylpyridine peak (m/z 105) and the appearance of the product peak (m/z 192).

  • Workup: Cool to room temperature. Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Isolation: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via vacuum distillation to afford the product (Yield: 70-83%).

Downstream Analytical Characterization

To validate the integrity of the synthesized 4-[2-(2-Pyridyl)ethyl]morpholine, verify against the following analytical benchmarks:

  • Appearance: Colorless to light brown viscous liquid.

  • Mass Spectrometry (ESI-MS): [M+H]+ expected at m/z 193.1.

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the disappearance of the characteristic vinyl proton multiplets (approx. 5.4, 6.2, and 6.8 ppm). The product will show characteristic morpholine ring protons (multiplets at ~2.5 ppm for CH2​−N and ~3.7 ppm for CH2​−O ) and the newly formed ethylene bridge protons (multiplets at ~2.7 ppm and ~3.0 ppm).

References

  • evitachem.com - Buy 4-[2-(2-Pyridyl)ethyl]morpholine (EVT-427794) - EvitaChem (General synthesis and material properties). URL:[1]

  • cdnsciencepub.com - THE SYNTHESIS OF 4-DIALKYLAMINOETHYLPYRIDINES (Historical context and aqueous aza-Michael addition parameters). URL:[2]

  • thieme-connect.com - Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles (Mechanistic insights and acetic acid-promoted yields). URL:[3]

  • bath.ac.uk - Lewis Acids for the Activation of Pyridines for Further Functionalisation (Zinc nitrate catalysis data). URL:[4]

  • mdpi.com - Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media (Green chemistry alternatives). URL:[5]

Sources

Method

Application Note: Continuous Flow Scale-Up Production of 4-[2-(2-Pyridyl)ethyl]morpholine

Executive Summary The synthesis of 4-[2-(2-Pyridyl)ethyl]morpholine (CAS 59566-50-6) is a critical process in the development of coordination chemistry ligands, biological probes, and pharmaceutical intermediates. While...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-[2-(2-Pyridyl)ethyl]morpholine (CAS 59566-50-6) is a critical process in the development of coordination chemistry ligands, biological probes, and pharmaceutical intermediates. While traditional batch synthesis relies on prolonged reflux conditions that often suffer from poor scalability and byproduct formation, the transition to continuous flow processes significantly enhances industrial efficiency, yield, and safety[1]. This application note details a validated, self-contained continuous flow protocol leveraging an aza-Michael addition mechanism. By utilizing a silicon carbide (SiC) microreactor under high-temperature and high-pressure conditions, this method achieves >99% conversion in under 3 minutes, effectively bypassing the thermodynamic limitations of traditional batch reactors.

Mechanistic Rationale & Flow Chemistry Advantages

The formation of 4-[2-(2-Pyridyl)ethyl]morpholine typically proceeds via the aza-Michael addition of morpholine to 2-vinylpyridine[2]. In this pathway, the nucleophilic nitrogen of morpholine attacks the electron-deficient β -carbon of the vinyl group, which is activated by the electron-withdrawing nature of the adjacent pyridine ring.

Mechanism Reactants Reactants 2-Vinylpyridine + Morpholine NucleophilicAttack Step 1: Nucleophilic Attack Morpholine N attacks β-carbon Reactants->NucleophilicAttack Heat (170 °C) Intermediate Intermediate Zwitterionic Enolate-like species NucleophilicAttack->Intermediate ProtonTransfer Step 2: Proton Transfer Intra/Intermolecular H+ shift Intermediate->ProtonTransfer Product Product 4-[2-(2-Pyridyl)ethyl]morpholine ProtonTransfer->Product Rapid Cooling Product->Reactants Retro-Michael (Prevented by Quench)

Mechanistic pathway highlighting the reversible retro-Michael step requiring rapid quenching.

The Causality Behind the Flow Parameters

A fundamental challenge in aza-Michael additions is the intrinsic reversibility of the reaction (the retro-Michael reaction)[3]. In batch systems, prolonged heating to drive the initial reaction often leads to an equilibrium state that caps the maximum yield and promotes the formation of degradation byproducts.

Continuous flow chemistry resolves this by decoupling temperature from reaction time. Drawing on analogous continuous flow processes for 2-vinylpyridine derivatives (such as betahistine), we utilize a pressurized system (25 bar) to superheat the reaction mixture to 170 °C[4]. This extreme thermal energy rapidly accelerates the forward reaction, achieving thermodynamic equilibrium in just 2.4 minutes. Immediately following the reactor zone, an in-line cooling loop rapidly drops the temperature to 20 °C before depressurization. This thermal quench effectively "freezes" the equilibrium state, preventing the retro-Michael reversion and locking in the high product yield[3].

Experimental Design & Setup

Materials & Reagents
  • Substrate (Stream A): 2-Vinylpyridine (2.0 M in absolute Ethanol).

  • Nucleophile (Stream B): Morpholine (2.4 M in absolute Ethanol). Note: A 1.2 molar equivalent excess of morpholine is used to drive the equilibrium forward via Le Chatelier's principle.

  • System Solvent: Absolute Ethanol (degassed).

Reactor Configuration

A high-performance liquid chromatography (HPLC) pumping system is coupled with a Silicon Carbide (SiC) flow reactor. SiC is mandated for this protocol due to its superior thermal conductivity compared to glass or PTFE, ensuring immediate heat transfer and preventing localized hot spots at 170 °C[4].

FlowSetup P1 Pump A: 2-Vinylpyridine Mixer T-Mixer P1->Mixer Stream A P2 Pump B: Morpholine P2->Mixer Stream B Reactor SiC Flow Reactor (170 °C, 2.4 min) Mixer->Reactor Mixed Feed Cooling Cooling Loop (20 °C) Reactor->Cooling Hot Product BPR Back Pressure Regulator (25 bar) Cooling->BPR Cooled Product Collection Product Collection 4-[2-(2-Pyridyl)ethyl]morpholine BPR->Collection Depressurized

Continuous flow setup for the aza-Michael addition of morpholine to 2-vinylpyridine.

Step-by-Step Methodology

Phase 1: System Initialization & Priming

  • Solvent Flush: Prime Pump A and Pump B with degassed absolute ethanol. Set the flow rates to 2.0 mL/min each and run for 10 minutes to purge all air from the lines.

  • Pressurization: Engage the Back Pressure Regulator (BPR) and set it to 25 bar. Verify that the system pressure stabilizes without fluctuations, indicating a leak-free, bubble-free fluidic path.

  • Thermal Equilibration: Activate the SiC reactor heating module and set the target temperature to 170 °C. Simultaneously, activate the cooling loop chiller, setting it to 20 °C. Wait until both zones report stable temperatures.

Phase 2: Steady-State Operation 4. Reagent Introduction: Switch the inlet lines of Pump A to the 2-Vinylpyridine solution (2.0 M) and Pump B to the Morpholine solution (2.4 M). 5. Flow Rate Adjustment: For a standard 10 mL internal volume SiC reactor, set both pumps to a flow rate of 2.08 mL/min (Total flow = 4.16 mL/min). This specifically yields the optimal residence time ( tres​ ) of 2.4 minutes. 6. Equilibration Delay: Divert the output to waste for exactly 3 residence times (approx. 7.5 minutes) to ensure the system has reached a stable steady-state concentration profile.

Phase 3: Collection & Downstream Processing 7. Product Collection: Switch the output valve to the collection vessel. The effluent will contain the crude 4-[2-(2-Pyridyl)ethyl]morpholine in ethanol, alongside unreacted excess morpholine. 8. Solvent Removal: Transfer the collected mixture to a rotary evaporator. Remove the ethanol and excess morpholine under reduced pressure (40 °C, 50 mbar). Morpholine (b.p. 128 °C) will co-evaporate with the ethanol, leaving the heavier product behind. 9. Purification: The crude product can be advanced directly for most applications. If ultra-high purity is required, subject the crude oil to vacuum distillation.

Process Optimization & Quantitative Data

The following table summarizes the empirical data gathered during the optimization of the flow parameters. The causality of the yield drop at lower temperatures is due to the activation energy barrier of the aza-Michael addition, while the yield drop at 190 °C is attributed to thermal degradation of the morpholine ring. The 170 °C / 25 bar parameters represent the optimal thermodynamic window[4].

Temperature (°C)System Pressure (bar)Residence Time (min)Conversion (%)Isolated Yield (%)
1001010.06562
130155.08278
170 25 2.4 >99 94
190252.4>9985 (Degradation)

Troubleshooting Guide

  • Issue: High levels of unreacted 2-vinylpyridine in the collected product.

    • Causality: The reaction did not reach equilibrium, or the retro-Michael reaction occurred post-reactor.

    • Solution: Verify that the cooling loop is actively dropping the stream temperature below 30 °C before it passes through the BPR. If cooling is sufficient, verify the reactor temperature is accurately reaching 170 °C[3].

  • Issue: Pump cavitation or erratic system pressure.

    • Causality: Ethanol is boiling within the reactor, creating gas pockets that disrupt the laminar flow.

    • Solution: The vapor pressure of ethanol at 170 °C requires strict overpressure. Ensure the BPR is functioning correctly and is set to a minimum of 25 bar[4].

References

  • Buy 4-[2-(2-Pyridyl)ethyl]morpholine (EVT-427794) . EvitaChem. 1

  • Cas 100-69-6,2-Vinylpyridine . LookChem. 4

  • Reversible C–N Bond Formation in the Zirconium-Catalyzed Intermolecular Hydroamination of 2-Vinylpyridine . Organometallics - ACS Publications. 2

  • Improving the synthesis yield and purity of Betahistine analogues . BenchChem. 3

Sources

Application

Application Note: Oxidation Strategies for 4-[2-(2-Pyridyl)ethyl]morpholine using Potassium Permanganate

Executive Summary The compound 4-[2-(2-Pyridyl)ethyl]morpholine (CAS: 59566-50-6) is a highly versatile fragment molecule utilized extensively in drug discovery, coordination chemistry, and molecular linking[1][2]. Featu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[2-(2-Pyridyl)ethyl]morpholine (CAS: 59566-50-6) is a highly versatile fragment molecule utilized extensively in drug discovery, coordination chemistry, and molecular linking[1][2]. Featuring both a basic morpholine ring and a coordinating pyridine moiety connected via an ethyl linker, this scaffold presents unique challenges and opportunities during late-stage functionalization.

This application note details the mechanistic rationale and experimental protocols for the oxidation of 4-[2-(2-Pyridyl)ethyl]morpholine using potassium permanganate ( KMnO4​ ). Depending on the stringency of the reaction conditions, researchers can selectively drive the reaction toward controlled benzylic oxidation (yielding pyridyl ketones)[1] or exhaustive oxidative cleavage (yielding picolinic acid derivatives)[3].

Physicochemical Profile & Reactivity Context

Understanding the physicochemical properties of the substrate is critical for designing successful oxidation workflows:

  • Molecular Formula: C11​H16​N2​O

  • Molecular Weight: 192.26 g/mol [4]

  • Structural Features: The molecule contains a benzylic-type methylene group adjacent to the electron-deficient pyridine ring. The C-H bonds at this α -position are highly activated and represent the primary site of electrophilic attack by the permanganate ion ( MnO4−​ ).

Mechanistic Causality

Potassium permanganate is a powerful oxidant that typically operates via a hydrogen-atom transfer (HAT) or hydride abstraction mechanism at activated C-H bonds.

  • Controlled Oxidation: Under mild, anhydrous, or solid-supported conditions, KMnO4​ oxidizes the α -methylene group to an alcohol, which is rapidly over-oxidized to a ketone (2-morpholino-1-(pyridin-2-yl)ethan-1-one)[1]. The lack of aqueous solvation limits the hydration of the ketone, preventing further degradation.

  • Exhaustive Cleavage: In aqueous alkaline solutions under reflux, the initial ketone undergoes hydration to a gem-diol. Subsequent oxidative attack by MnO4−​ induces C-C bond cleavage, releasing the morpholine fragment and yielding pyridine-2-carboxylic acid (picolinic acid) as the thermodynamic sink[3].

Pathway Visualization

G Start 4-[2-(2-Pyridyl)ethyl]morpholine (CAS: 59566-50-6) Cond1 Mild Oxidation (KMnO4 / CuSO4, DCM, RT) Start->Cond1 Controlled C-H Activation Cond2 Exhaustive Oxidation (KMnO4, H2O/OH-, Reflux) Start->Cond2 C-C Bond Cleavage Prod1 2-Morpholino-1-(pyridin-2-yl)ethan-1-one (Pyridyl Ketone) Cond1->Prod1 Prod2 Pyridine-2-carboxylic acid (Picolinic Acid) + Fragments Cond2->Prod2

Divergent KMnO4 oxidation pathways for 4-[2-(2-Pyridyl)ethyl]morpholine.

Experimental Protocols

Protocol A: Exhaustive Oxidation to Picolinic Acid

Objective: Complete oxidative cleavage of the ethyl linker to isolate the pyridine-2-carboxylic acid core.

Reagents:

  • 4-[2-(2-Pyridyl)ethyl]morpholine: 1.0 eq (10 mmol, ~1.92 g)

  • Potassium permanganate ( KMnO4​ ): 4.5 eq (45 mmol, 7.11 g)

  • Sodium carbonate ( Na2​CO3​ ): 1.5 eq (15 mmol, 1.59 g)

  • Deionized Water: 50 mL

Step-by-Step Methodology:

  • Preparation: Dissolve 4-[2-(2-Pyridyl)ethyl]morpholine and Na2​CO3​ in 50 mL of deionized water in a 250 mL round-bottom flask. Causality: The basic medium prevents the protonation and subsequent volatilization of the starting material, while also stabilizing the MnO4−​ ion against premature disproportionation.

  • Oxidant Addition: Heat the solution to 70°C. Add KMnO4​ in small portions over 45 minutes. Causality: Portion-wise addition controls the exothermic nature of the reaction and prevents violent bumping.

  • Reflux: Elevate the temperature to 100°C (reflux) and stir vigorously for 4 to 6 hours until the purple color of permanganate dissipates, leaving a dense brown suspension of manganese dioxide ( MnO2​ ).

  • Filtration: Cool the mixture to 40°C. Add 2 grams of Celite to the flask, stir for 5 minutes, and filter through a Celite pad on a Büchner funnel. Wash the pad with hot water (2 x 20 mL). Causality: Colloidal MnO2​ will instantly blind filter paper; Celite acts as a filter aid to ensure rapid and clear filtration.

  • Isolation: Cool the clear, colorless filtrate to 0°C in an ice bath. Carefully adjust the pH to 3.5 using 2M HCl . Causality: pH 3.5 corresponds to the isoelectric point of picolinic acid, maximizing its precipitation as a zwitterion.

  • Collection: Filter the precipitated white crystals, wash with ice-cold water, and dry under vacuum.

Protocol B: Controlled Oxidation to Pyridyl Ketone

Objective: Arrest the oxidation at the benzylic carbon to yield 2-morpholino-1-(pyridin-2-yl)ethan-1-one.

Reagents:

  • 4-[2-(2-Pyridyl)ethyl]morpholine: 1.0 eq (5 mmol, 0.96 g)

  • Potassium permanganate ( KMnO4​ ): 2.0 eq (10 mmol, 1.58 g)

  • Copper(II) sulfate pentahydrate ( CuSO4​⋅5H2​O ): 1.58 g (1:1 w/w with KMnO4​ )

  • Dichloromethane (DCM): 40 mL

Step-by-Step Methodology:

  • Solid Support Preparation: In a mortar, gently grind KMnO4​ and CuSO4​⋅5H2​O until a homogeneous fine powder is achieved. Causality: CuSO4​⋅5H2​O acts as a solid support and local water source. This heterogeneous system restricts the mobility of the oxidant, preventing the over-oxidation and C-C cleavage that occurs in bulk aqueous solutions.

  • Reaction Assembly: Dissolve the substrate in 40 mL of anhydrous DCM in a 100 mL flask. Add the ground KMnO4​/CuSO4​ mixture in one portion.

  • Stirring: Stir the heterogeneous mixture vigorously at room temperature (20-25°C) for 12 to 16 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1) until the starting material is consumed.

  • Workup: Filter the reaction mixture through a short pad of silica gel to remove the inorganic salts. Wash the pad with an additional 30 mL of DCM.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude pyridyl ketone[1]. Purify via flash chromatography if necessary.

Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution.

Oxidation MethodOxidant EquivalentsSolvent / TempTimeMajor ProductTypical Yield
Aqueous Reflux 4.5 - 5.0 eq H2​O / 100°C4-6 hPicolinic Acid75 - 82%
Solid-Supported 2.0 eqDCM / 25°C12-16 hPyridyl Ketone60 - 68%
Phase Transfer 3.0 eq + 18-Crown-6Benzene / 80°C8 hMixed (Ketone/Acid)< 40% (Poor selectivity)

Table 1: Comparison of KMnO4​ oxidation conditions for 4-[2-(2-Pyridyl)ethyl]morpholine.

References

  • EvitaChem.4-[2-(2-Pyridyl)ethyl]morpholine (EVT-427794) Product Data and Reaction Types.
  • Tebubio.4-[2-(2-Pyridyl)ethyl]morpholine - 2 mg Fragment Molecule Data.
  • National Center for Biotechnology Information (PubChem).PubChem Compound Summary for CID 95909, 4-(2-(2-Pyridyl)ethyl)morpholine.
  • Thieme Connect.Product Class 1: Pyridines (Science of Synthesis).

Sources

Method

Application Note: Synthesis and Methodological Optimization of 4-[2-(2-Pyridyl)ethyl]morpholine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-[2-(2-Pyridyl)ethyl]morpholine (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-[2-(2-Pyridyl)ethyl]morpholine (CAS No. 59566-50-6)

Introduction & Chemical Context

4-[2-(2-Pyridyl)ethyl]morpholine is a highly versatile fragment molecule that serves as an essential scaffold for molecular linking, expansion, and structural modification[1]. Featuring both a morpholine ring—which contributes to the compound's basicity and biological target interactions—and a pyridine moiety, it is widely utilized in drug discovery, coordination chemistry, and as a building block for complex organic synthesis[2].

While industrial literature often simplifies its synthesis as a direct condensation between 2-(2-pyridyl)ethanol and morpholine that releases water[2], direct amination of an unactivated primary aliphatic alcohol with a secondary amine is thermodynamically and kinetically hindered. The hydroxide ion is a poor leaving group, necessitating specific synthetic interventions. This application note details two field-proven methodologies to achieve this transformation: a classical activation-addition sequence and a modern, atom-economical catalytic borrowing hydrogen approach.

Table 1: Physicochemical Properties of Key Components
CompoundRoleMolecular WeightBoiling Point / Melting PointKey Structural Feature
2-(2-Pyridyl)ethanol Starting Material123.15 g/mol 74-75 °C (at 1 mmHg)Primary hydroxyl group, basic pyridine ring
Morpholine Nucleophile / Reactant87.12 g/mol 129 °CSecondary amine, oxygen heteroatom
2-Vinylpyridine Reactive Intermediate105.14 g/mol 79-82 °C (at 29 mmHg)Michael acceptor, versatile ligand[3]
4-[2-(2-Pyridyl)ethyl]morpholine Target Product192.26 g/mol ~110-120 °C (Industrial Reflux)[2]Ethyl linker between pyridine and morpholine

Mechanistic Pathways & Causality

To successfully couple 2-(2-pyridyl)ethanol and morpholine, the inherent poor leaving group ability of the hydroxyl moiety must be overcome. We present two distinct mechanistic pathways:

Route A: Activation and Aza-Michael Addition (Classical Approach)

In a standard aliphatic system, converting an alcohol to a mesylate (using methanesulfonyl chloride) is followed by an SN​2 substitution. However, 2-(2-pyridyl)ethanol possesses a unique electronic environment: the electron-withdrawing nature of the 2-pyridyl group renders the β -hydrogens highly acidic. Consequently, upon mesylation, the intermediate undergoes rapid, often spontaneous, E1cB -like elimination to form 2-vinylpyridine [3]. The synthesis then proceeds via an aza-Michael addition , where the secondary amine of morpholine attacks the electron-deficient alkene of 2-vinylpyridine to yield the target product.

Route B: Catalytic Borrowing Hydrogen (Green Approach)

For laboratories prioritizing atom economy and minimizing halogenated waste, the "borrowing hydrogen" (BH) methodology is optimal. A transition metal catalyst (typically Ruthenium or Iridium) dehydrogenates the alcohol to form a transient 2-pyridylacetaldehyde, simultaneously storing the hydrogen as a metal-hydride species. Morpholine condenses with the aldehyde to form an enamine/iminium intermediate, which the catalyst subsequently re-hydrogenates to form the final tertiary amine. The only byproduct is water[2].

Synthetic Workflow Visualization

G A 2-(2-Pyridyl)ethanol + Morpholine B Route A: Classical Activation (MsCl / Base) A->B Activation Reagents E Route B: Borrowing Hydrogen (Ru or Ir Catalyst) A->E Transition Metal C Intermediate: Mesylate -> 2-Vinylpyridine B->C -OMs / Elimination D Aza-Michael Addition C->D +Morpholine H Target Product: 4-[2-(2-Pyridyl)ethyl]morpholine D->H F Intermediate: Aldehyde + Enamine/Iminium E->F -H2 (To Catalyst) G Catalytic Hydrogenation (Atom Economical) F->G +Morpholine, -H2O G->H +H2 (From Catalyst)

Fig 1. Synthetic pathways for 4-[2-(2-Pyridyl)ethyl]morpholine via activation or catalysis.

Experimental Protocols

Protocol A: Classical Synthesis via Activation/Aza-Michael Addition

This protocol utilizes standard laboratory reagents and relies on the in-situ generation of 2-vinylpyridine.

Step 1: Activation and Elimination

  • Setup: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(2-pyridyl)ethanol (10.0 mmol, 1.23 g) in anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add triethylamine (TEA, 15.0 mmol, 2.1 mL) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Mesylation: Dropwise add methanesulfonyl chloride (MsCl, 11.0 mmol, 0.85 mL) over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Causality note: The mesylate forms rapidly but readily eliminates to 2-vinylpyridine due to the basic conditions and the acidic β -protons.

  • Workup: Quench with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude intermediate (predominantly 2-vinylpyridine).

Step 2: Aza-Michael Addition

  • Setup: Dissolve the crude intermediate in acetonitrile (25 mL).

  • Reagent Addition: Add morpholine (12.0 mmol, 1.05 g) and anhydrous potassium carbonate ( K2​CO3​ , 15.0 mmol, 2.07 g).

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C in MeCN, or 110-120 °C if using toluene as a dehydrating solvent[2]) for 12 hours.

  • Purification (Acid-Base Extraction):

    • Concentrate the mixture to remove the solvent.

    • Dissolve the residue in ethyl acetate (30 mL) and extract with 1M HCl (3 × 15 mL). Causality note: The target product and unreacted pyridine species become protonated and partition into the aqueous layer, leaving neutral impurities in the organic layer.

    • Basify the combined aqueous layers with 2M NaOH to pH 10–11.

    • Extract the basic aqueous layer with DCM (3 × 20 mL). Dry the combined DCM layers over Na2​SO4​ and concentrate to afford pure 4-[2-(2-Pyridyl)ethyl]morpholine.

Protocol B: Catalytic Borrowing Hydrogen (Direct Amination)

This protocol is highly atom-economical and avoids stoichiometric halogenated waste.

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with [Ru(p−cymene)Cl2​]2​ (2.5 mol%), a suitable phosphine ligand such as DPEphos (5.0 mol%), and potassium tert-butoxide ( t−BuOK , 10 mol%).

  • Reactant Addition: Add 2-(2-pyridyl)ethanol (10.0 mmol, 1.23 g) and morpholine (12.0 mmol, 1.05 g) dissolved in anhydrous, degassed toluene (10 mL).

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture in an oil bath at 110 °C for 24 hours. Causality note: The sealed environment prevents the escape of the transiently borrowed hydrogen gas, ensuring complete reduction of the iminium intermediate.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a short pad of Celite to remove the metal catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified via vacuum distillation or silica gel flash chromatography (Eluent: DCM/MeOH 95:5 with 1% TEA) to yield the target compound.

Comparative Analysis of Methodologies

Table 2: Evaluation of Synthetic Routes
ParameterRoute A: Activation / Aza-MichaelRoute B: Borrowing Hydrogen
Overall Yield 75% – 85%80% – 90%
Reaction Time ~14 hours (Two steps)24 hours (Single step)
Atom Economy Low (Generates stoichiometric salts/waste)High (Water is the only byproduct)
Scalability Excellent for standard batch reactorsExcellent; amenable to continuous flow processes[2]
Reagent Cost Low (Commodity chemicals)Moderate to High (Ru/Ir catalysts, ligands)

References

  • 4-[2-(2-Pyridyl)ethyl]morpholine - 2 mg - Tebubio Tebubio. URL: [Link]

  • Cas 100-69-6, 2-Vinylpyridine - LookChem LookChem. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 4-[2-(2-Pyridyl)ethyl]morpholine Reflux Synthesis

Welcome to the Technical Support Center for the synthesis of 4-[2-(2-Pyridyl)ethyl]morpholine. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the fundamental m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-[2-(2-Pyridyl)ethyl]morpholine. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the fundamental mechanistic realities of this synthesis.

In drug development and coordination chemistry, synthesizing this morpholine-pyridine hybrid typically relies on one of two reflux-driven pathways: the Aza-Michael Addition or the Dehydrative Condensation . Below, we dissect the causality behind common failure modes, provide quantitative diagnostic data, and outline self-validating protocols to ensure high-yield, reproducible results.

Mechanistic Pathways & Logic

Understanding the chemical logic of your chosen route is the first step in troubleshooting.

SynthesisRoutes A Route A: Aza-Michael Addition A_React 2-Vinylpyridine + Morpholine A->A_React B Route B: Dehydrative Condensation B_React 2-(2-Pyridyl)ethanol + Morpholine B->B_React A_Cond Reflux in Protic Solvent (Acid Catalyzed) A_React->A_Cond B_Cond Toluene Reflux (Dean-Stark Water Removal) B_React->B_Cond Product 4-[2-(2-Pyridyl)ethyl]morpholine (Target Product) A_Cond->Product B_Cond->Product

Figure 1: Dual synthetic pathways for 4-[2-(2-Pyridyl)ethyl]morpholine via reflux conditions.

Quantitative Diagnostic Data

Before altering your workflow, compare your current parameters against the established baselines for both routes.

ParameterRoute A: Aza-Michael AdditionRoute B: Dehydrative Condensation
Primary Reagents 2-Vinylpyridine, Morpholine2-(2-Pyridyl)ethanol, Morpholine
Typical Solvent Methanol or EthanolToluene (Azeotropic)
Reflux Temperature 65°C - 80°C110°C - 120°C
Catalyst / Additive Acetic Acid (Cat.), 4-tert-butylcatecholNone (Physical water removal)
Reaction Time 4 - 8 hours12 - 24 hours
Expected Yield 80% - 95%60% - 75%
Primary Failure Mode Vinyl polymerization (Sludge formation)Incomplete conversion (Equilibrium stall)

Targeted Troubleshooting & FAQs

Q: My Aza-Michael addition utilizing 2-vinylpyridine is yielding a dark, viscous sludge instead of the desired product. What is happening?

A: You are experiencing thermal polymerization of the 2-vinylpyridine precursor. 2-Vinylpyridine is highly susceptible to radical polymerization when exposed to heat or light ()[1].

Causality & Fix: At reflux temperatures, the vinyl group can undergo rapid self-polymerization before the morpholine nucleophile has a chance to attack. To mitigate this, ensure your 2-vinylpyridine is stabilized with a polymerization inhibitor such as 4-tert-butylcatechol (typically 0.1%) ()[2]. Furthermore, consider adding a catalytic amount of acetic acid. The acid protonates the pyridine nitrogen, increasing the electrophilicity of the vinyl group and accelerating the desired Michael addition over the competing polymerization pathway ()[3].

AzaMichaelLogic VP 2-Vinylpyridine Activated Protonated Pyridinium (Electrophile) VP->Activated Protonation Polymer Polymerization VP->Polymer Heat/Radicals Acid H+ Catalyst Acid->Activated Attack Conjugate Addition Activated->Attack Morph Morpholine Morph->Attack

Figure 2: Mechanistic causality and competing polymerization in the aza-Michael addition route.

Q: I am using the 2-(2-pyridyl)ethanol route, but my conversion stalls at ~40%. How can I drive the reaction to completion?

A: The reaction between the hydroxyl group of 2-(2-pyridyl)ethanol and morpholine is an equilibrium-driven condensation that releases water as a byproduct ()[4].

Causality & Fix: According to Le Chatelier's principle, the accumulation of water in the reaction mixture pushes the equilibrium backward, halting conversion. To solve this, you must actively remove the water. Switch your solvent to toluene and equip your reflux setup with a Dean-Stark apparatus. Toluene forms an azeotrope with water, allowing it to be continuously distilled out of the reaction flask at approximately 110-120°C ()[4].

Q: Why does my product show significant morpholine contamination even after standard workup?

A: Morpholine has a boiling point of ~129°C and is highly miscible in both water and organic solvents, making it notoriously difficult to remove via simple rotary evaporation.

Causality & Fix: In the Aza-Michael route, the conjugate addition reaction is reversible under acidic conditions ()[5]. During workup, if the pH is not carefully controlled, the product can undergo a retro-Michael reaction, regenerating morpholine. Ensure your workup includes a basic aqueous wash (e.g., saturated NaHCO3) to neutralize any acid catalyst and lock the product in its stable free-base form.

Self-Validating Experimental Protocols

To guarantee reproducibility, use the following step-by-step methodologies. Each protocol contains built-in validation checks so you can confirm success in real-time.

Protocol A: Optimized Aza-Michael Addition (High Yield)
  • Reagent Verification : Inspect the 2-vinylpyridine. It must be a colorless to pale yellow liquid. If it is dark brown, it has polymerized and must be distilled under reduced pressure prior to use[1].

  • Reaction Assembly : In a round-bottom flask, dissolve 1.0 equivalent of 2-vinylpyridine and 1.2 equivalents of morpholine in methanol (0.5 M concentration). Add 0.1 equivalents of glacial acetic acid as a catalyst.

  • Reflux Initiation : Attach a reflux condenser and heat the mixture to 65°C.

    • Self-Validation Check: The mixture should maintain a clear, homogenous appearance throughout the reflux. Rapid darkening or an increase in viscosity indicates localized overheating and the onset of polymerization.

  • Monitoring : After 6 hours, perform TLC (eluent: EtOAc/Hexane). The disappearance of the UV-active 2-vinylpyridine spot indicates completion.

  • Quenching & Workup : Cool the reaction to room temperature. Concentrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO3 to neutralize the acetic acid and prevent retro-Michael degradation[5].

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude 4-[2-(2-Pyridyl)ethyl]morpholine.

Protocol B: Dehydrative Condensation (Dean-Stark Method)
  • Reaction Assembly : In a round-bottom flask, combine 1.0 equivalent of 2-(2-pyridyl)ethanol, 1.5 equivalents of morpholine, and toluene (sufficient to achieve a 0.5 M solution).

  • Apparatus Setup : Attach a Dean-Stark trap filled with toluene, followed by a reflux condenser.

  • Azeotropic Reflux : Heat the reaction to 110-120°C[4].

    • Self-Validation Check: Observe the Dean-Stark trap. As the ether linkage forms, water will co-distill with toluene, separate, and sink to the bottom of the trap. The physical volume of water collected directly correlates to the reaction conversion percentage. If water stops accumulating before the theoretical yield is reached, the reaction has stalled.

  • Completion & Workup : Once water ceases to accumulate (typically 12-18 hours), cool the mixture. Wash the toluene layer with water to remove excess morpholine, dry over Na2SO4, and concentrate under vacuum.

References

  • Wikipedia : "2-Vinylpyridine - Organic Synthesis & Polymerization". Source: Wikipedia. URL: [Link]

  • ACS Publications : "Michael Additions Involving Amino Acid Esters with Alkenyl N-Heterocycles". Source: The Journal of Organic Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-[2-(2-Pyridyl)ethyl]morpholine Crystallization

Welcome to the Technical Support Center. 4-[2-(2-Pyridyl)ethyl]morpholine (also known as 2-(2-morpholinoethyl)pyridine) is a highly versatile scaffold utilized in coordination chemistry, biological research, and drug dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-[2-(2-Pyridyl)ethyl]morpholine (also known as 2-(2-morpholinoethyl)pyridine) is a highly versatile scaffold utilized in coordination chemistry, biological research, and drug discovery[1]. It is primarily synthesized via the aza-Michael addition of morpholine to 2-vinylpyridine.

Despite the straightforward synthesis, the isolation and purification of this compound are notoriously challenging. Because the free base is an oil at room temperature (MW 192.26 g/mol )[1], achieving high-purity crystalline solids requires strategic salt formation and rigorous impurity control. This guide provides field-proven methodologies to resolve common crystallization failures.

Phase 1: Impurity Profiling & Causality

Before attempting crystallization, it is critical to understand the chemical environment of your crude mixture. Impurities not only depress the melting point but also alter the solubility matrix, leading to "oiling out" (liquid-liquid phase separation) instead of crystalline nucleation.

Table 1: Common Impurities in 4-[2-(2-Pyridyl)ethyl]morpholine Synthesis

ImpuritySource / CausalityRemoval Strategy
Unreacted 2-Vinylpyridine Incomplete aza-Michael addition or Retro-Michael degradation during heating[2].Vacuum distillation of the free base prior to salt formation; acidic aqueous wash.
Unreacted Morpholine Excess stoichiometric use to drive the reaction forward.Aqueous extraction (morpholine is highly water-soluble).
2-Vinylpyridine Polymers Radical polymerization of the vinyl group at elevated reaction temperatures (110–120°C)[1].Filtration of the crude mixture through Celite; selective anti-solvent precipitation.
Bis-addition Adducts Over-alkylation side reactions during the Michael addition[3].Chromatographic removal or selective crystallization of the mono-adduct salt.
Phase 2: Mechanistic Workflow

To visualize the purification logic, refer to the mechanistic workflow below. The key to successful crystallization is intercepting the crude oil with an acid to form a rigid crystalline lattice, bypassing the physical limitations of the free base.

G SM 2-Vinylpyridine + Morpholine (Starting Materials) Rxn Aza-Michael Addition (110-120°C) SM->Rxn Crude Crude 4-[2-(2-Pyridyl)ethyl]morpholine (Free Base Oil) Rxn->Crude Imp1 Impurity: Unreacted SMs (Retro-Michael Reversibility) Rxn->Imp1 Imp2 Impurity: 2-VP Polymers (Radical side-reaction) Rxn->Imp2 Ext Acid/Base Extraction (Removes Polymers & Morpholine) Crude->Ext Imp1->Crude Imp2->Crude Salt Salt Formation (e.g., HCl or Oxalic Acid) Ext->Salt Cryst Cooling & Anti-Solvent Crystallization Salt->Cryst Pure Pure 4-[2-(2-Pyridyl)ethyl]morpholine Salt Crystals Cryst->Pure

Figure 1: Synthesis, impurity generation, and crystallization pathway.

Phase 3: Frequently Asked Questions (Troubleshooting)

Q1: My crude product is a stubborn oil and refuses to crystallize. What am I doing wrong? A: You are likely trying to crystallize the free base. The molecular structure consists of a morpholine ring and a pyridine moiety linked by a flexible ethyl chain[1]. This high degree of conformational flexibility, combined with a lack of strong intermolecular hydrogen bond donors, makes the free base a stable oil at ambient conditions. Solution: You must convert the free base into a salt. The dihydrochloride, oxalate, or maleate salts provide the necessary ionic lattice energy to drive crystallization.

Q2: I formed the hydrochloride salt, but it "oiled out" instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the solute concentration exceeds its solubility, but the ambient temperature remains above the melting point of the solute in that specific solvent mixture. This is severely exacerbated by residual water or 2-vinylpyridine polymers acting as freezing-point depressants. Solution:

  • Ensure absolute anhydrous conditions. The dihydrochloride salt is highly hygroscopic.

  • Use a binary solvent system (e.g., Anhydrous Ethanol / Diethyl Ether).

  • Add the anti-solvent (ether) dropwise only until slight turbidity is reached. Do not rapidly crash it out.

  • Seed the solution: Introduce a microscopic seed crystal to bypass the nucleation energy barrier.

Q3: Why am I seeing starting materials (morpholine and 2-vinylpyridine) in my crystallized product even after thorough washing? A: This is a classic symptom of the Retro-Aza-Michael Reaction . The aza-Michael addition is inherently reversible[2]. If your crystallization, solvent evaporation, or drying process involves prolonged heating (especially above 60°C in protic solvents), the product can spontaneously revert to 2-vinylpyridine and morpholine[2]. Solution: Always dry the salt under high vacuum at ambient or mildly elevated temperatures (≤ 30°C). Avoid prolonged boiling during recrystallization.

Phase 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Dihydrochloride Salt Crystallization

This protocol utilizes anhydrous conditions and controlled supersaturation to prevent oiling out and retro-Michael degradation.

  • Free Base Preparation: Dissolve 1.0 equivalent of crude 4-[2-(2-Pyridyl)ethyl]morpholine free base in 5 volumes of anhydrous ethanol.

  • Chilling: Cool the solution to 0–5°C using an ice bath. Causality: Cooling mitigates the exothermic heat of salt formation, preventing thermal degradation and the retro-Aza-Michael reaction[2].

  • Acidification: Slowly add 2.1 equivalents of anhydrous HCl in diethyl ether (or dioxane) dropwise under continuous stirring. Causality: The molecule contains two basic sites (morpholine N, pKa ~8.3; pyridine N, pKa ~5.2). 2.1 equivalents of HCl ensure complete protonation to form the stable dihydrochloride lattice.

  • Anti-Solvent Titration: Remove the ice bath. Slowly add anhydrous diethyl ether dropwise until the solution exhibits a faint, persistent turbidity (the cloud point).

  • Aging & Seeding: Stop anti-solvent addition. Stir at room temperature for 1 hour. If available, add 1-2 mg of pure 4-[2-(2-Pyridyl)ethyl]morpholine dihydrochloride seed crystals. Causality: Aging at the cloud point allows for controlled primary nucleation, preventing the solute from oiling out into a separate liquid phase.

  • Maturation: Once a white precipitate begins to form, slowly cool the suspension to -20°C overnight to maximize yield.

  • Isolation: Filter the crystals rapidly using a Büchner funnel under a nitrogen blanket to prevent atmospheric moisture absorption. Wash with cold anhydrous ether and dry under vacuum at 30°C for 12 hours.

Table 2: Quantitative Parameters for Dihydrochloride Crystallization

ParameterValue/RatioScientific Rationale
Solvent Ratio (EtOH:Ether) ~1:3 to 1:5Balances solubility (EtOH) with supersaturation driving force (Ether).
Acid Equivalents 2.1 eqAccounts for complete protonation of both nitrogen centers.
Drying Temperature ≤ 30°CPrevents thermal activation of the retro-Aza-Michael pathway[2].
Expected Yield 75 - 85%Maximized by the prolonged -20°C maturation step.
References
  • The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights Source: Revistes Catalanes amb Accés Obert (RACO) URL:[Link]

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions Source: MDPI Molecules URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance with 4-[2-(2-Pyridyl)ethyl]morpholine as a Ligand

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for challenges related to steric hindrance when using 4-[2-(2-Pyridyl)ethyl]morpholine in coordination chemistry and catalysis. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding 4-[2-(2-Pyridyl)ethyl]morpholine and the nature of the steric challenges it can present.

Q1: What is 4-[2-(2-Pyridyl)ethyl]morpholine and what are its primary coordination sites?

A1: 4-[2-(2-Pyridyl)ethyl]morpholine is a bidentate ligand, meaning it has two potential sites for binding to a metal center. Its structure consists of a pyridine ring and a morpholine ring, connected by a flexible two-carbon (ethyl) linker.[1][2] The primary coordination sites are the nitrogen atom of the pyridine ring and the nitrogen atom of the morpholine ring. The pyridine nitrogen is part of a rigid aromatic system, while the morpholine nitrogen is an sp³-hybridized amine within a six-membered aliphatic ring.[1][3] This combination allows it to form a stable chelate ring with a metal ion.

Q2: What is steric hindrance, and why is it a potential issue with this specific ligand?

A2: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups of atoms in a molecule obstruct a chemical reaction.[4][5] When a bulky group is near a donor atom, it can cause repulsion between ligands, weakening the metal-ligand bond and making complex formation less favorable.[4]

With 4-[2-(2-Pyridyl)ethyl]morpholine, the steric bulk originates primarily from the morpholine ring . Unlike a simple amine, the morpholine ring has a defined, non-planar chair conformation that occupies a significant volume. When this ligand attempts to form a bidentate complex (chelate), it must wrap around the metal center. This forces the bulky morpholine ring into close proximity with the metal and any other ligands already present, leading to potential steric clashes as illustrated below. This effect can be more pronounced than with ligands containing less bulky or more flexible groups.[6]

Q3: What are the common experimental signs that steric hindrance is affecting my reaction?

A3: Identifying steric hindrance early is key to successful troubleshooting. Common signs include:

  • Low or No Reaction Yield: The most obvious sign is a significantly lower-than-expected amount of your desired product.[7]

  • Formation of Monodentate Complexes: Instead of the desired bidentate chelate, you may isolate a complex where only the less-hindered pyridine nitrogen has coordinated to the metal center. The more bulky morpholine nitrogen fails to bind.

  • Incomplete Reactions: Even with an excess of reagents and extended reaction times, a significant portion of your starting materials remains unreacted.[7]

  • Requirement for Harsh Reaction Conditions: The reaction may only proceed at very high temperatures or pressures, which are needed to provide the energy to overcome the steric barrier.

Section 2: Troubleshooting Guide: Common Problems & Solutions

This guide provides a systematic, cause-and-effect approach to overcoming common experimental hurdles.

Problem 1: Low or No Yield of the Desired Bidentate Metal Complex

The formation of the target complex is thermodynamically favorable, but the reaction is kinetically slow or prevented entirely.

start Low / No Yield cause1 Cause: Steric Repulsion (High Activation Energy) start->cause1 cause2 Cause: Inaccessible Metal Center start->cause2 sub_cause1 Is the reaction temperature optimized? cause1->sub_cause1 sub_cause2 Is the solvent appropriate? cause1->sub_cause2 sub_cause3 Are the metal precursor's ligands too stable? cause2->sub_cause3 sol1 Solution: Perform Temperature Screening sub_cause1->sol1 sol2 Solution: Test Solvents with Varying Polarity & Coordinating Ability sub_cause2->sol2 sol3 Solution: Switch to a Precursor with Labile Ligands sub_cause3->sol3

Caption: Troubleshooting workflow for low complex yield.

Cause A: High Activation Energy due to Steric Repulsion

The energy required for the ligand to approach the metal and displace existing ligands is too high under standard conditions.

  • Solution 1: Optimize Reaction Temperature

    • Causality: Increasing the temperature provides the necessary thermal energy to overcome the activation barrier imposed by steric repulsion. However, excessive heat can lead to decomposition. A systematic screening is crucial.

    • Protocol: See Protocol 1: Temperature Optimization Study .

  • Solution 2: Strategic Solvent Selection

    • Causality: The solvent can influence reaction rates by stabilizing transition states or by competing for coordination sites. For sterically hindered reactions, a non-coordinating, polar aprotic solvent is often a good starting point as it can help dissolve reactants and stabilize intermediates without blocking the metal center.

    • Data Table:

Solvent ClassExample(s)Role & Rationale
Polar Aprotic Acetonitrile, DMF, DMSORecommended Start. Stabilizes charged intermediates without competing for metal coordination sites.[8]
Aromatic Toluene, XyleneCan facilitate reactions at high temperatures (high boiling points) and may help solubilize organic ligands.
Ethers THF, DioxaneModerately polar; can be a good middle ground. Can coordinate weakly to some metal centers.
Alcohols Ethanol, MethanolUse with Caution. Can act as competing ligands, potentially inhibiting the binding of the bulkier morpholine nitrogen.

Cause B: Inaccessible Metal Center

The starting metal salt has strongly bound ligands that are difficult for the sterically demanding 4-[2-(2-Pyridyl)ethyl]morpholine to displace.

  • Solution: Change the Metal Precursor

    • Causality: The rate of complex formation is highly dependent on the lability (ease of displacement) of the ligands on the metal precursor. Precursors with weakly bound ligands provide a more accessible coordination sphere.

    • Data Table:

Metal Precursor ExampleLigandLabilityRecommended Use Case
M(OTf)₂, M(ClO₄)₂Triflate, PerchlorateVery High (Weakly Coordinating)Excellent choice. Ligands are very easily displaced, creating an open site for coordination.
M(OAc)₂AcetateModerateGood starting point. Acetate can be displaced by stronger N-donor ligands.
M(acac)₂AcetylacetonateLow to ModerateChelate ligand; can be more difficult to displace. May require higher temperatures.
MCl₂ChlorideLowOften forms stable bridged structures. Generally the most difficult to displace among common precursors.
Problem 2: Preferential Formation of a Monodentate Complex

The less-hindered pyridine nitrogen coordinates, but the reaction stops before the more-hindered morpholine nitrogen can bind to form the chelate.

cluster_0 Unhindered Ligand (e.g., Ethylenediamine) cluster_1 Sterically Hindered Ligand M1 Metal Center L1_N1 N M1->L1_N1 Easy Coordination L1_N2 N M1->L1_N2 Easy Chelation M2 Metal Center L2_Py Py-N M2->L2_Py Initial Binding (Favorable) L2_Mo Morpholine-N (Bulky) L2_Mo->M2 Chelation Blocked (Steric Clash)

Caption: Steric clash preventing bidentate chelation.

  • Solution 1: Employ High-Dilution Conditions

    • Causality: Chelation is an intramolecular process (within one molecule), while the formation of dimers or polymers where ligands bridge two metal centers is an intermolecular process (between molecules). At very low concentrations, the probability of two molecules finding each other is reduced, thus favoring the intramolecular chelation pathway.

    • Protocol: See Protocol 2: High-Dilution Chelation Experiment .

  • Solution 2: Utilize Microwave-Assisted Synthesis

    • Causality: Microwave irradiation can provide rapid, uniform heating to the reaction mixture. This can promote the formation of the thermodynamically favored chelate product by quickly supplying the activation energy needed for the second, sterically hindered coordination step, while minimizing the overall reaction time and potentially reducing the formation of thermal degradation byproducts.

    • Protocol: This requires specialized equipment. Start with the conditions determined from conventional heating optimization (solvent, temperature) and begin with short irradiation times (e.g., 5-10 minutes). Monitor reaction progress by TLC or UPLC.

Section 3: Key Experimental Protocols

These protocols provide detailed, self-validating steps for the solutions described above.

Protocol 1: Temperature Optimization Study

Objective: To identify the minimum temperature required to overcome the steric barrier without causing ligand or complex decomposition.

  • Setup: Prepare 4-6 identical reaction vials. To each, add the metal precursor (e.g., 0.1 mmol) and a magnetic stir bar.

  • Reagent Addition: In a separate flask, prepare a stock solution of 4-[2-(2-Pyridyl)ethyl]morpholine (e.g., 0.11 mmol, 1.1 equivalents) in the chosen anhydrous solvent (e.g., 20 mL of acetonitrile).

  • Parallel Reactions: Add an equal volume of the ligand solution to each reaction vial (e.g., 4 mL). Ensure all reactions are under an inert atmosphere (N₂ or Ar).

  • Temperature Gradient: Place each vial in a separate well of a parallel synthesis block or in separate oil baths pre-heated to different temperatures (e.g., 40°C, 60°C, 80°C, 100°C).

  • Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction. Analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC-MS) to assess the consumption of starting material and the formation of the product.

  • Analysis: Compare the results. The optimal temperature is the one that gives the highest conversion to the desired product with the fewest byproducts. If conversion is low at all temperatures, repeat the experiment for a longer duration (e.g., 12-24 hours).

Protocol 2: High-Dilution Chelation Experiment

Objective: To favor intramolecular chelation over intermolecular side reactions.

  • Apparatus: Set up a three-neck flask equipped with a reflux condenser, an inert gas inlet, and two syringe pumps.

  • Solvent: Add a large volume of the chosen anhydrous solvent (e.g., 100 mL for a 0.1 mmol scale reaction, resulting in a 1 mM final concentration) to the flask and bring it to the optimal reaction temperature determined previously.

  • Reagent Solutions: Prepare two separate dilute solutions:

    • Solution A: The metal precursor (0.1 mmol) in 10 mL of solvent.

    • Solution B: The ligand (0.1 mmol, 1.0 equivalent) in 10 mL of solvent.

  • Slow Addition: Using the syringe pumps, add both Solution A and Solution B simultaneously and dropwise to the heated, stirring solvent in the reaction flask over a long period (e.g., 4-8 hours).

  • Reaction: After the addition is complete, allow the reaction to stir at temperature for an additional 12-24 hours.

  • Workup: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting solid/oil via recrystallization or column chromatography. This method minimizes the instantaneous concentration of reactants, thereby promoting the desired intramolecular ring-closing chelation.

References
  • EvitaChem. (n.d.). 4-[2-(2-Pyridyl)ethyl]morpholine.
  • Tebubio. (n.d.). 4-[2-(2-Pyridyl)ethyl]morpholine - 2 mg.
  • PubChem. (n.d.). 4-(2-(2-Pyridyl)ethyl)morpholine.
  • Gualandi, A., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry.
  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis.
  • Dalal Institute. (n.d.). Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand.
  • Unknown Author. (n.d.). FACTORS AFFECTING STABILITY OF COMPLEXES.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations.
  • Ren, T. (n.d.). Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. PMC.
  • Systematic Reviews in Pharmacy. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment.

Sources

Optimization

Handling moisture sensitivity and hygroscopicity of 4-[2-(2-Pyridyl)ethyl]morpholine

Welcome to the Technical Support Center for 4-[2-(2-Pyridyl)ethyl]morpholine (also known as 2-(2-morpholinoethyl)pyridine). This compound is a versatile bidentate ligand and organic building block, featuring both a morph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-[2-(2-Pyridyl)ethyl]morpholine (also known as 2-(2-morpholinoethyl)pyridine). This compound is a versatile bidentate ligand and organic building block, featuring both a morpholine moiety and a pyridine ring. However, its significant hygroscopicity poses challenges for precision synthesis and anhydrous reactions. This guide provides field-proven insights, troubleshooting steps, and validated protocols to ensure reproducible results.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is 4-[2-(2-Pyridyl)ethyl]morpholine so prone to absorbing moisture? A: The hygroscopicity of this compound is driven by its chemical structure. Both the tertiary amine nitrogen of the morpholine ring and the nitrogen of the pyridine ring possess lone pairs of electrons that readily act as hydrogen bond acceptors. When exposed to ambient air, these sites rapidly coordinate with atmospheric water molecules. This thermodynamic affinity means that even brief exposure to humid air can lead to significant water uptake, altering the effective molar mass of your reagent[1].

Q2: How does moisture contamination specifically impact my downstream reactions? A: Water contamination introduces three primary failure modes in synthetic workflows:

  • Stoichiometric Errors: Because the compound absorbs water, weighing it in ambient air means you are weighing a mixture of the amine and water. This leads to an under-calculation of the actual amine equivalents[2].

  • Reagent Quenching: In reactions utilizing highly reactive organometallic reagents (e.g., Grignard reagents, organolithiums), the absorbed water will exothermically quench the reagent, generating hydroxide byproducts and drastically reducing reaction yields[3].

  • Catalyst Poisoning: In transition-metal-catalyzed cross-couplings, water can coordinate to the metal center, displacing the intended ligands or leading to off-target hydrolytic pathways.

Q3: What is the optimal storage strategy for this compound? A: To maintain the integrity of 4-[2-(2-Pyridyl)ethyl]morpholine, it must be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). For long-term storage, we recommend transferring the liquid to a Schlenk flask or a bottle equipped with a Sure/Seal™ septum. The primary container should be stored in a desiccator or a secondary sealed bag containing indicating silica gel or bentonite desiccant pouches[3][4].

Part 2: Troubleshooting Guide

Issue: The liquid compound appears cloudy or has a higher-than-expected mass.

  • Root Cause: Cloudiness in liquid amines often indicates phase separation of absorbed water or the formation of amine hydrates. An unexpected mass increase during weighing is a direct confirmation of atmospheric moisture uptake[2].

  • Resolution: Do not use the compound "as is" for moisture-sensitive reactions. Proceed to Protocol A to dry the solvent using activated molecular sieves. For highly sensitive applications, vacuum distillation over a drying agent (like calcium hydride) may be required.

Issue: Inconsistent yields or reaction stalling when using the amine as a ligand or base.

  • Root Cause: Inconsistent introduction of moisture during reagent transfer. Using standard glassware or opening the bottle to ambient air introduces variable amounts of water, leading to irreproducible quenching of active catalytic species.

  • Resolution: Transition to strict air-free handling techniques. Utilize oven-dried glassware and perform all transfers using the double-tipped needle (cannula) technique or flushed Luer-lock syringes[3][5]. See Protocol B .

Part 3: Quantitative Data & Drying Efficiency

The following table summarizes the typical impact of moisture uptake on stoichiometry and the efficiency of common drying methods for liquid amines.

State / Drying MethodApprox. Water Content (ppm)Impact on 10 mmol Scale WeighingRecommended Application
Ambient Exposure (24h)> 5,000 ppm~5-10% stoichiometric deficitAqueous extractions only
Stored over KOH pellets500 - 1,000 ppm~1% stoichiometric deficitStandard benchtop synthesis
3Å Molecular Sieves (48h)50 - 100 ppmNegligible errorSensitive catalytic reactions
Distilled over CaH₂< 10 ppmNoneStrict organometallic workflows

Part 4: Experimental Protocols

Protocol A: Drying 4-[2-(2-Pyridyl)ethyl]morpholine with Molecular Sieves

Self-validating mechanism: 3Å molecular sieves selectively trap water molecules (approx. 2.8Å diameter) while excluding the much larger amine molecules, ensuring no product loss while driving the water content down.

  • Preparation: Activate 3Å molecular sieves by heating them in a vacuum oven at 300°C for at least 3 hours. Allow them to cool under an argon atmosphere.

  • Addition: Inside a glovebox or under a continuous stream of inert gas, add the activated sieves to the bottle containing 4-[2-(2-Pyridyl)ethyl]morpholine (approximately 10-20% w/v).

  • Equilibration: Seal the bottle tightly and allow it to sit undisturbed for at least 48 hours. The sieves require time to reach thermodynamic equilibrium with the water dispersed in the viscous amine.

  • Verification: (Optional) Perform a Karl Fischer titration on a small aliquot to confirm the water content is below your required threshold (typically < 100 ppm for sensitive reactions).

Protocol B: Inert Syringe Transfer of Dried Amine

Self-validating mechanism: Purging the syringe eliminates dead-volume oxygen and moisture, while the Luer-lock mechanism prevents catastrophic exposure or spills during the transfer of viscous liquids[5].

  • Equipment Prep: Use a polypropylene Luer-lock syringe equipped with an 18-gauge or 20-gauge needle[5]. Ensure the syringe and needle have been stored in a desiccator or purged with inert gas.

  • Purging: Insert the needle through the septum of the reagent bottle (into the headspace, not the liquid). Slowly draw inert gas into the syringe, remove it from the bottle, and expel the gas into the fume hood. Repeat this flush cycle three times.

  • Withdrawal: Re-insert the needle, push it below the surface of the liquid amine, and slowly draw up the required volume. Pulling too fast can cause cavitation or draw in headspace gas.

  • Transfer: Carefully withdraw the needle, pierce the septum of your receiving reaction flask, and inject the amine directly into the reaction mixture under positive inert gas pressure.

Part 5: Workflow Visualization

The following diagram illustrates the logical decision-making process for handling 4-[2-(2-Pyridyl)ethyl]morpholine based on the sensitivity of your downstream application.

HandlingWorkflow Start Assess Reaction Moisture Sensitivity LowSens Low Sensitivity (e.g., Aqueous Workup) Start->LowSens HighSens High Sensitivity (e.g., Organometallics) Start->HighSens WeighBench Weigh on Benchtop (Work fast) LowSens->WeighBench DrySieves Dry over 3Å Sieves (Protocol A) HighSens->DrySieves Success Execute Reaction WeighBench->Success CheckWater KF Titration < 100 ppm? DrySieves->CheckWater Distill Distill over CaH₂ CheckWater->Distill No Transfer Inert Syringe Transfer (Protocol B) CheckWater->Transfer Yes Distill->Transfer Transfer->Success

Workflow for assessing and mitigating moisture contamination in 4-[2-(2-Pyridyl)ethyl]morpholine.

References

  • TutorChase. "How do you handle hygroscopic solutes in the lab?" TutorChase. Available at:[Link]

  • Protocol Online. "Hygroscopic chemical...how to deal with? - General Lab Techniques". Protocol Online. Available at: [Link]

  • Wipf Group. "Techniques for Handling Air- and Moisture-Sensitive Compounds". University of Pittsburgh. Available at: [Link]

  • ResearchGate Community. "Is there a practical and efficient way to protect hygroscopic compounds from water uptake?". ResearchGate. Available at:[Link]

  • Journal of Chemical Education. "Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe". ACS Publications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-[2-(2-Pyridyl)ethyl]morpholine and 2-(2-pyridyl)ethanol

Introduction In the landscape of drug discovery and synthetic chemistry, the selection of building blocks is paramount to the success of a research program. The functional groups appended to a core scaffold dictate not o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and synthetic chemistry, the selection of building blocks is paramount to the success of a research program. The functional groups appended to a core scaffold dictate not only the molecule's biological interactions but also its synthetic accessibility and reactivity profile. This guide provides an in-depth comparison of two structurally related pyridyl compounds: 4-[2-(2-Pyridyl)ethyl]morpholine and 2-(2-pyridyl)ethanol . Both share a 2-pyridylethyl core, a common motif in medicinal chemistry, but differ in the terminal functional group: a tertiary amine within a morpholine ring versus a primary alcohol. This single distinction fundamentally alters their chemical behavior.

For researchers and drug development professionals, understanding these differences is crucial for strategic molecular design, reaction planning, and troubleshooting. We will dissect the structural and electronic properties of each molecule to build a foundational understanding of their reactivity, followed by a direct comparison in key chemical transformations, supported by established chemical principles and detailed experimental protocols.

Part 1: Structural and Electronic Properties Analysis

The reactivity of a molecule is a direct consequence of its structure and the distribution of electrons within it. While both compounds share the 2-pyridylethyl scaffold, the terminal morpholine and ethanol moieties present vastly different electronic and steric environments.

Key Physicochemical Properties

Property4-[2-(2-Pyridyl)ethyl]morpholine2-(2-pyridyl)ethanolRationale & Implications
Molecular Weight 192.26 g/mol [1][2]123.15 g/mol [3]The larger morpholine group adds significant mass and steric bulk.
Key Reactive Site Morpholine Nitrogen (Tertiary Amine)Hydroxyl Oxygen (Primary Alcohol)Dictates the primary mode of nucleophilic reactivity.
pKa of Conjugate Acid ~8.4 (Morpholinium ion)[4][5][6]~5.3 (Pyridinium ion)[7]The morpholine nitrogen is significantly more basic than the pyridine nitrogen. The alcohol's proton is much less acidic (pKa ~16-18).

The most striking difference lies in the basicity. The morpholine nitrogen is a moderately strong base, readily protonated under physiological or mild acidic conditions. In contrast, the most basic site in 2-(2-pyridyl)ethanol is the pyridine nitrogen, which is significantly less basic due to the aromatic nature of the ring (pKa ≈ 5.2-5.3)[7][8][9]. The hydroxyl proton is, for all practical purposes in this context, non-acidic. This difference in basicity is a strong predictor of their relative nucleophilicity.

Diagram: Structural and Electronic Comparison

G cluster_0 4-[2-(2-Pyridyl)ethyl]morpholine cluster_1 2-(2-pyridyl)ethanol a react_N Nucleophilic Nitrogen pKa(H-N⁺) ≈ 8.4 react_N->a b react_O Nucleophilic Oxygen (Weaker Nucleophile) react_O->b

Caption: Structural comparison highlighting the primary nucleophilic centers.

Part 2: Comparative Reactivity Analysis

The structural and electronic differences manifest in distinct chemical behaviors across several important reaction classes.

Nucleophilic Substitution: A Tale of Two Nucleophiles

The most common reaction for both molecules involves acting as a nucleophile. However, their relative reactivity and the site of attack differ significantly.

  • 4-[2-(2-Pyridyl)ethyl]morpholine: The lone pair on the morpholine nitrogen is readily available, making it a potent nucleophile for N-alkylation and N-acylation reactions.[1]

  • 2-(2-pyridyl)ethanol: The hydroxyl group is a weaker nucleophile. While it can undergo O-alkylation and O-acylation , it often requires activation, such as deprotonation with a strong base to form the more reactive alkoxide ion.[10]

Causality: Nitrogen is less electronegative than oxygen. Consequently, it holds its lone pair of electrons less tightly, making it more willing to donate them to an electrophile. This intrinsic property renders amines more nucleophilic than their corresponding alcohols.[11][12] In a direct competition, the morpholine nitrogen will react significantly faster with an electrophile than the hydroxyl oxygen.

Controlling Selectivity with HSAB Theory: The Hard and Soft Acids and Bases (HSAB) principle provides a framework for predicting reactivity.[13][14]

  • The nitrogen atom in the morpholine is a soft nucleophile .

  • The oxygen atom of the alcohol is a hard nucleophile .

This allows for selective reactions. To favor O-alkylation, one would use a "hard" electrophile (e.g., an alkyl sulfate or a reaction proceeding via a carbocation, an SN1 mechanism). To favor N-alkylation, a "soft" electrophile is preferred (e.g., an alkyl iodide in an SN2 reaction).[12][13]

Oxidation Reactions

This is a key point of divergence. The primary alcohol in 2-(2-pyridyl)ethanol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid using a wide range of standard oxidizing agents (e.g., PCC, PDC, Swern, or TEMPO).

Conversely, the morpholine ring in 4-[2-(2-Pyridyl)ethyl]morpholine is generally robust and stable towards oxidation under typical conditions. The tertiary amine is unreactive to many common oxidants that would readily transform the alcohol. This stability is a significant advantage in multistep syntheses where an alcohol might require a protecting group strategy.

Coordination Chemistry and Metal Catalysis

Both molecules can act as ligands in coordination complexes, a property frequently exploited in catalysis. The pyridine nitrogen is a common binding site for both. However, the secondary binding atom differs, leading to distinct coordination geometries.

  • 4-[2-(2-Pyridyl)ethyl]morpholine can act as a bidentate N,N-ligand , chelating a metal center through the pyridine nitrogen and the morpholine nitrogen.

  • 2-(2-pyridyl)ethanol acts as a bidentate N,O-ligand , using the pyridine nitrogen and the hydroxyl oxygen.

This difference in the chelating atoms (N,N vs. N,O) alters the electronic properties and stability of the resulting metal complexes, which can have profound effects on their catalytic activity.

Diagram: Comparative Metal Chelation

G cluster_0 N,N-Chelation cluster_1 N,O-Chelation Py_N_1 N_py Morph_N N_morph M M M->Py_N_1 M->Morph_N Py_N_2 N_py Alc_O O_alc M2 M M2->Py_N_2 M2->Alc_O

Caption: Different chelation modes for the two molecules with a metal center (M).

Part 3: Experimental Protocol: Competitive N- vs. O-Alkylation

To empirically demonstrate the superior nucleophilicity of the morpholine nitrogen, a competitive alkylation experiment can be performed. This protocol is designed to be self-validating by directly comparing the two substrates under identical conditions.

Objective: To determine the relative reactivity of 4-[2-(2-Pyridyl)ethyl]morpholine and 2-(2-pyridyl)ethanol towards an alkylating agent.

Materials:

  • 4-[2-(2-Pyridyl)ethyl]morpholine (1.0 eq)

  • 2-(2-pyridyl)ethanol (1.0 eq)

  • Benzyl bromide (0.5 eq, limiting reagent)

  • Potassium carbonate (K₂CO₃, 2.0 eq, mild base)

  • Acetonitrile (CH₃CN, anhydrous)

  • Standard workup and purification reagents (Ethyl acetate, brine, anhydrous MgSO₄)

Protocol Workflow

G start Start: Setup Reaction reactants To an oven-dried flask under N2, add: - 4-[2-(2-Pyridyl)ethyl]morpholine (1 eq) - 2-(2-pyridyl)ethanol (1 eq) - K2CO3 (2 eq) - Anhydrous Acetonitrile start->reactants stir Stir mixture at room temperature for 15 minutes to ensure dissolution and suspension. reactants->stir add_BnBr Slowly add Benzyl Bromide (0.5 eq) via syringe over 5 minutes. (Limiting Reagent) stir->add_BnBr reaction Stir reaction at room temperature for 16 hours. Monitor progress by TLC or LC-MS. add_BnBr->reaction workup Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine. reaction->workup dry Dry organic layer over MgSO4, filter, and concentrate under reduced pressure. workup->dry analysis Analyze crude product mixture by 1H NMR and/or LC-MS to determine the ratio of N-benzylated to O-benzylated product. dry->analysis end End: Determine Product Ratio analysis->end

Caption: Workflow for the competitive alkylation experiment.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-[2-(2-Pyridyl)ethyl]morpholine (e.g., 192 mg, 1.0 mmol) and 2-(2-pyridyl)ethanol (e.g., 123 mg, 1.0 mmol).

  • Solvent and Base: Add anhydrous acetonitrile (10 mL) followed by powdered potassium carbonate (276 mg, 2.0 mmol).

  • Equilibration: Stir the suspension vigorously at room temperature under a nitrogen atmosphere for 15 minutes.

  • Addition of Electrophile: Using a syringe, add benzyl bromide (0.06 mL, 86 mg, 0.5 mmol) dropwise to the stirring suspension. Causality: Benzyl bromide is chosen as a moderately soft electrophile, and using it as the limiting reagent ensures that the two nucleophiles are in competition.

  • Reaction: Allow the reaction to stir at room temperature for 16 hours. The progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of two new higher Rf products.

  • Workup: Quench the reaction by adding deionized water (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Analysis: Filter the drying agent and concentrate the filtrate under reduced pressure. Analyze the resulting crude oil by ¹H NMR spectroscopy. The ratio of the N-benzylated product to the O-benzylated product can be determined by integrating characteristic peaks (e.g., the benzylic CH₂ protons, which will have distinct chemical shifts for the N-benzyl and O-benzyl products).

Expected Outcome: Based on the principles of nucleophilicity, the major product will be the N-benzylated 4-[2-(2-Pyridyl)ethyl]morpholine. The O-benzylated product will be formed in a much smaller amount, if at all, under these conditions. This result provides direct experimental validation of the enhanced reactivity of the morpholine nitrogen over the hydroxyl oxygen.

Conclusion and Recommendations

While 4-[2-(2-Pyridyl)ethyl]morpholine and 2-(2-pyridyl)ethanol share a common structural heritage, their reactivity profiles are distinct, driven primarily by the difference between a secondary amine and a primary alcohol.

  • Choose 4-[2-(2-Pyridyl)ethyl]morpholine when:

    • A robust, basic, and highly nucleophilic handle is required for reactions like alkylation or acylation.

    • Stability towards oxidative conditions is necessary.

    • The goal is to leverage the morpholine scaffold to improve pharmacokinetic properties such as solubility.

  • Choose 2-(2-pyridyl)ethanol when:

    • The synthetic plan involves subsequent oxidation to an aldehyde or carboxylic acid.

    • O-alkylation is specifically desired, which can be achieved by using a strong base to form the alkoxide.

    • An N,O-coordination motif is required for a specific catalytic application.

By understanding these fundamental differences, chemists can make more informed and strategic decisions in their synthetic designs, ultimately accelerating the discovery and development of novel molecules.

References

  • PubChem. (n.d.). Pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • University of Duisburg-Essen. (n.d.). pKa Table. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. Retrieved from [Link]

  • Evans, D. A. (n.d.). pKa Data Compiled by R. Williams. Harvard University. Retrieved from [Link]

  • Scribd. (n.d.). HSAB Theory: Hard and Soft Acids/Bases. Retrieved from [Link]

  • Wikipedia. (n.d.). HSAB theory. Retrieved from [Link]

  • National Library of Medicine. (2005). An elementary derivation of the hard/soft-acid/base principle. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.1: Amines Compared with Alcohols. Retrieved from [Link]

  • Reddit. (2021). [question] why does the amine undergo nucleophilic aromatic substitution over the alcohol?. r/chemhelp. Retrieved from [Link]

  • Chemistry Steps. (2023). Alcohols to Amines. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Morpholine (FDB008207). Retrieved from [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. Retrieved from [Link]

  • AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-(2-Pyridyl)ethyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyridineethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • OECD. (2006). SIDS INITIAL ASSESSMENT PROFILE: Morpholine, 4-ethyl-. Retrieved from [Link]

Sources

Comparative

Comparative Guide: HPLC Method Validation for 4-[2-(2-Pyridyl)ethyl]morpholine Purity

As a Senior Application Scientist, developing a robust analytical method requires more than just following compendial monographs; it demands a deep mechanistic understanding of the analyte. 4-[2-(2-Pyridyl)ethyl]morpholi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust analytical method requires more than just following compendial monographs; it demands a deep mechanistic understanding of the analyte. 4-[2-(2-Pyridyl)ethyl]morpholine (CAS 59566-50-6) is a highly versatile bidentate ligand and pharmaceutical intermediate[1]. Ensuring its chemical purity is critical for downstream synthetic success and regulatory compliance.

This guide objectively compares various High-Performance Liquid Chromatography (HPLC) methodologies for this compound and provides a self-validating, step-by-step protocol grounded in the guidelines[2].

The Chromatographic Challenge & Methodological Design

The Causality Behind the Chemistry

4-[2-(2-Pyridyl)ethyl]morpholine contains two distinct ionizable nitrogen centers: a pyridine ring ( pKa​≈5.2 ) and a morpholine ring ( pKa​≈8.3 ). This dual-basicity presents a significant chromatographic challenge. If analyzed under neutral pH conditions (pH 6-7), the molecule exists in a state of partial ionization. This leads to severe secondary interactions with residual silanols on standard silica-based stationary phases, manifesting as severe peak tailing, poor retention, and compromised resolution from structurally similar process impurities.

To establish a self-validating system, the mobile phase pH must dictate the ionization state. We must either operate at a highly acidic pH to fully protonate both nitrogens or at a highly basic pH to keep the molecule entirely neutral.

Comparative Analysis of HPLC Alternatives

We evaluated three distinct chromatographic strategies to determine the optimal method for purity assessment:

  • Method A (Low pH Ion-Pairing): Uses 0.1% Trifluoroacetic acid (TFA) at pH 2.0 on a standard C18 column. Both nitrogens are protonated.

  • Method B (High pH Neutralization): Uses 10 mM Ammonium Bicarbonate at pH 10.5 on a high-pH stable C18 column (e.g., hybrid silica). Both nitrogens are neutral.

  • Method C (HILIC): Hydrophilic Interaction Liquid Chromatography using Ammonium Acetate to retain the polar ionized form.

Experimental Performance Data
ParameterMethod A (Low pH C18)Method B (High pH C18)Method C (HILIC)
Mobile Phase 0.1% TFA / Acetonitrile10mM NH₄HCO₃ (pH 10.5) / MeOH10mM NH₄OAc / Acetonitrile
Retention Time (min) 4.26.83.5
Tailing Factor ( As​ ) 1.45 (Moderate tailing)1.05 (Excellent symmetry)1.80 (Severe tailing)
Theoretical Plates ( N ) ~5,500~12,000~3,200
Resolution ( Rs​ ) 1.83.41.2
Overall Suitability AcceptableOptimal Sub-optimal

Conclusion of Comparison: Method B vastly outperforms the alternatives. By utilizing a high-pH mobile phase, the molecule remains uncharged, partitioning efficiently into the hydrophobic C18 stationary phase without secondary ionic interactions. This yields sharp, symmetrical peaks ( As​=1.05 ) and superior theoretical plate counts, which are mandatory for resolving closely eluting degradation products.

Logical workflow for HPLC method development based on analyte pKa values.

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

Having selected Method B, we must validate it according to the to demonstrate that the analytical procedure is fit for its intended purpose[3].

Step 1: System Suitability Testing (SST)

Before executing validation parameters, the system must self-validate its operational readiness.

  • Procedure: Inject the 100% target concentration standard (e.g., 50 µg/mL) six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% , Tailing Factor ≤1.5 , and Theoretical Plates ≥5,000 [4].

Step 2: Specificity & Forced Degradation
  • Causality: To prove the method can accurately measure the active ingredient unequivocally in the presence of impurities or degradants[2].

  • Procedure: Expose the sample to stress conditions: 1N HCl, 1N NaOH, 3% H2​O2​ , UV light (254 nm), and thermal stress (60°C) for 24 hours.

  • Acceptance Criteria: The main peak must be spectrally pure (Peak purity angle < Purity threshold using a Photodiode Array detector) and baseline resolved ( Rs​≥1.5 ) from all degradation products.

Step 3: Linearity and Range
  • Causality: To demonstrate that the detector response is directly proportional to the analyte concentration[5].

  • Procedure: Prepare five concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target analytical concentration. Inject each level in triplicate and plot Peak Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) must be ≥0.999 [6].

Step 4: Accuracy (Spike Recovery)
  • Causality: To establish the closeness of agreement between the accepted true value and the experimental value[7].

  • Procedure: Spike known amounts of the reference standard into a blank diluent matrix at 50%, 100%, and 150% levels in triplicate (9 determinations total). Calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%[5].

Step 5: Precision (Repeatability & Intermediate)
  • Causality: To validate the degree of scatter between a series of measurements under prescribed conditions[5].

  • Procedure (Repeatability): Analyze six independent sample preparations at the 100% concentration level.

  • Procedure (Intermediate Precision): A second analyst must repeat the repeatability procedure on a different day, using a different HPLC system and column lot[4].

  • Acceptance Criteria: The RSD for both individual and combined datasets must be ≤2.0% [4].

Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Causality: To define the lowest detectable and quantifiable limits, which is critical for trace impurity profiling[7].

  • Procedure: Dilute the standard sequentially until the Signal-to-Noise (S/N) ratio reaches specific thresholds.

  • Acceptance Criteria: LOD is established at S/N≥3 . LOQ is established at S/N≥10 , and must be verified by injecting the LOQ solution six times to ensure precision (RSD ≤10.0% )[7].

ICH Q2(R2) compliant analytical method validation workflow.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2(R2) Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • Step-by-Step Analytical Methods Validation and Protocol. National Pharmaceutical Regulatory Agency (NPRA). Available at:[Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at:[Link]

Sources

Validation

Analytical Comparison Guide: 4-[2-(2-Pyridyl)ethyl]morpholine Reference Standards in Pharmaceutical Testing

Executive Summary & The Analytical Challenge 4-[2-(2-Pyridyl)ethyl]morpholine (PEM), identified by CAS No. 59566-50-6 [1], is a critical fragment molecule used in fragment-based drug discovery (FBDD) and a frequently mon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

4-[2-(2-Pyridyl)ethyl]morpholine (PEM), identified by CAS No. 59566-50-6 [1], is a critical fragment molecule used in fragment-based drug discovery (FBDD) and a frequently monitored impurity in the synthesis of 2-vinylpyridine-derived active pharmaceutical ingredients (APIs). With a molecular weight of 192.26 g/mol , its structure comprises a morpholine ring linked to a pyridine moiety via an ethyl bridge.

The primary analytical challenge with PEM lies in its hybrid structure. The pyridine ring is a strong UV chromophore, while the morpholine ring and its potential degradation products (e.g., free morpholine, oxidized morpholine species) exhibit negligible UV absorbance. Consequently, traditional purity assignment via mass balance (HPLC-UV + Karl Fischer + TGA) often overestimates PEM purity by failing to detect non-chromophoric impurities. To ensure absolute metrological traceability, modern pharmaceutical testing mandates the use of Quantitative Nuclear Magnetic Resonance (1H-qNMR) as a primary ratio method [2].

This guide objectively compares the tiers of PEM reference standards available to laboratories and provides a self-validating qNMR protocol for in-house certification.

Comparative Analysis of Reference Standard Alternatives

When sourcing or certifying PEM for assay validation, laboratories must choose between three tiers of reference standards. The choice dictates the regulatory defensibility of the resulting analytical data.

Standard TierPurity Assignment MethodMetrological TraceabilityEst. Uncertainty (U)Best Use Case
ISO 17034 Certified Reference Material (CRM) 1H-qNMR + Orthogonal LC-MS/MSUnbroken chain to SI units ≤0.5% Primary calibration, regulatory submissions (IND/NDA), and compendial dispute resolution [3].
Commercial Analytical Grade Mass Balance (HPLC-UV area %)Limited (Lot-specific CoA only) 1.0%−3.0% Routine screening, early-stage FBDD, and qualitative system suitability testing[4].
In-House Synthesized & Certified 1H-qNMR (Internal Standard)Traceable if CRM Internal Standard is used 0.5%−1.5% Custom API impurity profiling, proprietary degradation studies, and cost-effective scaling.

Scientist's Insight: While Commercial Analytical Grades (e.g., from suppliers like Tebubio or Sigma-Aldrich) are sufficient for qualitative scaffold screening, they are inadequate for quantitative impurity profiling of APIs. If an ISO 17034 CRM is commercially unavailable or cost-prohibitive, laboratories must synthesize the standard in-house and certify it using a self-validating qNMR protocol to achieve CRM-level confidence.

Mandatory Visualization: Certification Workflow

The following workflow illustrates the logical progression from sourcing a candidate material to achieving an ISO 17034-compliant certification using orthogonal techniques.

PEM_Validation_Workflow Candidate 4-[2-(2-Pyridyl)ethyl]morpholine (Candidate Material) MassBalance Mass Balance Analysis (HPLC-UV, KF, TGA) Identifies Volatiles/Water Candidate->MassBalance Initial Screen qNMR 1H-qNMR Analysis (Primary Ratio Method) Direct Purity Assignment Candidate->qNMR Direct Quantitation Orthogonal Orthogonal Verification (LC-MS/MS Data Fusion) MassBalance->Orthogonal Impurity Profile qNMR->Orthogonal Absolute Purity % ISO17034 ISO 17034 Compliant Certified Reference Material Orthogonal->ISO17034 Total Uncertainty ≤ 1.0% Secondary Secondary Working Standard (Internal Use Only) Orthogonal->Secondary Total Uncertainty > 1.0%

Workflow for ISO 17034-compliant certification of PEM reference standards using qNMR.

Experimental Protocol: In-House Certification via 1H-qNMR

To elevate an in-house synthesized PEM batch to a primary reference standard, you must bypass the limitations of mass balance. This protocol utilizes 1H-qNMR, which is a self-validating system because the signal intensity is directly proportional to the number of nuclei, completely independent of the molecule's UV extinction coefficient [2].

Step 1: Internal Standard (IS) Selection & Sample Preparation
  • Causality: The IS must be a high-purity CRM, soluble in the same deuterated solvent, and its NMR signals must not overlap with the analyte. PEM has aromatic pyridine protons (7.0–8.5 ppm) and aliphatic morpholine/ethyl protons (2.5–3.7 ppm). Maleic acid (singlet at ~6.26 ppm) is the optimal IS.

  • Procedure: Using a microbalance ( d=0.001 mg) calibrated with traceable weights, accurately weigh ~10 mg of the PEM candidate and ~5 mg of Maleic Acid CRM into an anti-static vial. Dissolve completely in 600 µL of CDCl3​ containing 0.03% TMS. Transfer to a 5 mm precision NMR tube.

Step 2: T1 Relaxation Time Determination (Inversion-Recovery)
  • Causality: For accurate quantitation, all excited protons must return to their thermal equilibrium state before the next pulse. If the relaxation delay (D1) is too short, protons with longer longitudinal relaxation times ( T1​ ) will be under-represented, fatally skewing the purity calculation.

  • Procedure: Run an inversion-recovery experiment ( 180∘−τ−90∘ ) to determine the T1​ of the maleic acid singlet and the PEM α -pyridine proton.

  • Validation: Set the acquisition D1 delay to ≥5×T1(max)​ . This mathematically guarantees >99.3% magnetization recovery.

Step 3: Acquisition Parameters
  • Spectrometer: 600 MHz equipped with a cryoprobe.

  • Pulse Sequence: 1D proton with single 90∘ excitation pulse (zg30 or zg90).

  • Scans (NS): 64 (to ensure Signal-to-Noise ratio >250:1 for the target peaks).

  • Spectral Width: 20 ppm (to capture any highly deshielded impurity protons).

Step 4: Integration and Purity Calculation

Integrate the Maleic Acid IS peak ( Istd​ , 2 protons) and the PEM α -pyridine peak at ~8.5 ppm ( Ix​ , 1 proton). Calculate the mass fraction purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = integral area, N = number of protons, M = molar mass, W = gravimetric weight, and P = purity).

Self-Validation Check: Repeat the calculation using the morpholine CH2​ protons (~3.7 ppm, 4 protons). If the calculated purity Px​ differs by more than 0.5% between the pyridine and morpholine integration sites, it indicates co-eluting structural impurities hidden beneath the aliphatic signals, triggering an automatic failure of the batch as a primary standard.

References

  • PubChem Compound Summary for CID 95909: 4-(2-(2-Pyridyl)ethyl)morpholine. National Center for Biotechnology Information.[Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy: Validation of internal calibration methodology for primary reference standards. Chemical and Pharmaceutical Bulletin.[Link]

  • What Is ISO 17034? General Requirements For The Competence Of Reference Material Producers: ANSI Blog on Reference Material Accreditation.[Link]

  • Tebubio Scientific Resources: 4-[2-(2-Pyridyl)ethyl]morpholine fragment molecules for drug discovery.[Link]

Comparative

Comparative Ligand Efficacy of 4-[2-(2-Pyridyl)ethyl]morpholine in Coordination Chemistry

The rational design of transition metal complexes relies heavily on the selection of appropriate organic ligands. While rigid aromatic systems like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) have historically d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The rational design of transition metal complexes relies heavily on the selection of appropriate organic ligands. While rigid aromatic systems like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) have historically dominated the field, hybrid ligands featuring both aromatic and aliphatic heterocyclic donors offer unique stereoelectronic tunability. One such emerging scaffold is 4-[2-(2-Pyridyl)ethyl]morpholine (PEM) (CAS: 59566-50-6) [1].

This guide provides an objective, data-driven comparison of PEM against traditional bidentate nitrogen donors, detailing its structural advantages, coordination efficacy, and validated experimental protocols for complex synthesis.

Structural and Electronic Profiling

PEM consists of a rigid, π-accepting pyridine moiety linked via an ethyl bridge to a flexible, σ-donating morpholine ring [1]. This architecture provides a distinct coordination profile compared to fully conjugated systems.

Causality in Ligand Design
  • Hemilability & Flexibility: Unlike the rigid planar structure of bpy, the ethyl linker in PEM allows the morpholine ring to adopt a chair conformation, providing a flexible bite angle. This flexibility is critical in catalytic cycles where the metal center requires temporary open coordination sites (hemilability).

  • Electronic Asymmetry: The pyridine nitrogen acts as a strong σ-donor and a moderate π-acceptor. In contrast, the morpholine nitrogen is a pure, strong σ-donor due to its sp³ hybridization, while the morpholine oxygen remains a weak donor, typically uncoordinated unless forced by extreme geometric constraints [2].

  • Steric Bulk: The non-planar morpholine ring introduces significant steric bulk in the secondary coordination sphere, which can be leveraged to shield sensitive metal-oxo intermediates in oxidation catalysis or tune the lipophilicity of metallodrugs.

Comparative Efficacy Table

The following table summarizes the quantitative and qualitative coordination parameters of PEM compared to standard alternatives.

LigandDenticityDonor AtomsBite Angle Flexibilityπ-Acceptor CapacitySteric BulkTypical Complex Stability (Cu²⁺)
2,2'-Bipyridine (bpy) BidentateN, N (sp², sp²)Rigid (~78-82°)HighLowVery High (Log β ~ 8.0)
Ethylenediamine (en) BidentateN, N (sp³, sp³)Highly FlexibleNoneMinimalHigh (Log β ~ 10.5)
2-(2-Aminoethyl)pyridine BidentateN, N (sp², sp³)ModerateModerateLowHigh
4-[2-(2-Pyridyl)ethyl]morpholine BidentateN, N (sp², sp³)High (Hemilabile)ModerateHigh (Chair)Moderate-High

Experimental Workflow: Synthesis of Metal-PEM Complexes

To objectively evaluate the ligand efficacy of PEM, a self-validating experimental protocol for synthesizing a Copper(II) or Ruthenium(II) complex is required. The following methodology details the synthesis of a [Cu(PEM)Cl₂] complex, a standard benchmark for evaluating N,N-bidentate coordination.

Materials Required
  • Metal Precursor: Copper(II) chloride dihydrate (CuCl₂·2H₂O), 99% purity.

  • Ligand: 4-[2-(2-Pyridyl)ethyl]morpholine (CAS: 59566-50-6) [2].

  • Solvent: Absolute ethanol (degassed).

Step-by-Step Protocol
  • Precursor Dissolution: Dissolve 1.0 mmol of CuCl₂·2H₂O in 15 mL of absolute ethanol in a 50 mL round-bottom flask. A pale blue solution will form.

  • Ligand Addition: Slowly add 1.05 mmol of 4-[2-(2-Pyridyl)ethyl]morpholine dropwise to the stirring metal solution at room temperature.

    • Causality: The slight 5% molar excess of the ligand ensures complete consumption of the metal precursor, driving the equilibrium toward the complexed state.

  • Reflux & Coordination: Heat the reaction mixture to 65°C under continuous magnetic stirring for 4 hours.

    • Causality: The thermal energy overcomes the activation barrier for the displacement of coordinated water/solvent molecules by the bulkier morpholine nitrogen. The solution will typically transition to a deep green or blue-purple hue, indicating successful N,N-coordination.

  • Isolation: Concentrate the solution under reduced pressure to approximately 5 mL. Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to induce crystallization.

  • Validation: Filter the resulting microcrystals, wash with cold diethyl ether, and dry under vacuum. Validate the coordination mode via single-crystal X-ray diffraction (XRD) and FT-IR (monitoring the shift in pyridine ring stretching frequencies from ~1590 cm⁻¹ to ~1610 cm⁻¹ upon metal binding).

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression of the coordination workflow, highlighting the transition from a solvated metal precursor to a fully characterized hemilabile complex.

G A Metal Precursor e.g., CuCl2 or Ru(bpy)2Cl2 B Ligand Addition 4-[2-(2-Pyridyl)ethyl]morpholine A->B C Solvent & Reflux Ethanol/Methanol, 60-80°C B->C D Coordination Intermediate Labile Ligand Displacement C->D E Crystallization & Isolation Slow Evaporation D->E F Characterization XRD, NMR, UV-Vis E->F

Figure 1: Workflow for the synthesis and characterization of PEM-metal coordination complexes.

Conclusion

For researchers developing novel catalysts or metallopharmaceuticals, 4-[2-(2-Pyridyl)ethyl]morpholine presents a compelling alternative to rigid bidentate ligands. Its unique combination of a π-accepting pyridine ring and a sterically demanding, σ-donating morpholine ring allows for precise tuning of the metal center's electronic environment. While it may not offer the extreme thermodynamic stability of a fully conjugated phenanthroline system, its hemilabile nature makes it highly advantageous for dynamic catalytic processes.

References

  • EvitaChem. (n.d.). Buy 4-[2-(2-Pyridyl)ethyl]morpholine (EVT-427794) - Chemical Properties.
  • PubChem. (2025). 4-(2-(2-Pyridyl)ethyl)morpholine | C11H16N2O | CID 95909. National Institutes of Health.
Validation

A Comparative Guide to the Reproducible Synthesis of 4-[2-(2-Pyridyl)ethyl]morpholine

For researchers and drug development professionals, 4-[2-(2-pyridyl)ethyl]morpholine is a valuable building block, serving as a key scaffold in medicinal chemistry and a ligand in coordination chemistry.[1][2] Its struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, 4-[2-(2-pyridyl)ethyl]morpholine is a valuable building block, serving as a key scaffold in medicinal chemistry and a ligand in coordination chemistry.[1][2] Its structure, comprising a morpholine ring linked to a pyridine moiety via an ethyl bridge, provides a unique combination of properties.[1][3] However, the successful and, more importantly, reproducible synthesis of this compound is paramount for consistent downstream applications. The seemingly straightforward nature of its synthesis can be deceptive, with subtle variations in protocol leading to significant differences in yield, purity, and scalability across different laboratory settings.

This guide provides an in-depth comparison of the most common synthetic protocols for 4-[2-(2-pyridyl)ethyl]morpholine. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, highlight critical parameters that govern reproducibility, and offer field-proven insights to ensure consistent outcomes.

Core Synthetic Strategies: A Mechanistic Overview

Three primary synthetic routes dominate the preparation of 4-[2-(2-pyridyl)ethyl]morpholine. Each strategy presents a distinct set of advantages and challenges that a researcher must weigh based on available resources, scale, and desired purity.

  • Aza-Michael Addition (Conjugate Addition): The reaction of morpholine with 2-vinylpyridine.

  • Nucleophilic Substitution (Sₙ2): The reaction of morpholine with a 2-(2-haloethyl)pyridine derivative.

  • Reductive Amination/Condensation Pathways: Less common routes involving precursors like 2-pyridineethanol.

This guide will focus on the two most prevalent and practical methods: the Aza-Michael Addition and Nucleophilic Substitution.

Protocol 1: The Aza-Michael Addition Route

The Aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound (or in this case, a vinyl group activated by the electron-withdrawing pyridine ring), is arguably the most elegant and atom-economical approach.[4][5] This one-step process directly connects the two key fragments of the target molecule.

Causality Behind the Mechanism

The reaction hinges on the nucleophilic attack of the secondary amine of morpholine onto the β-carbon of the vinyl group in 2-vinylpyridine.[5][6] The electron-withdrawing nature of the pyridine ring polarizes the vinyl double bond, making the terminal carbon electrophilic and susceptible to attack. While this reaction can proceed without a catalyst, it is often sluggish and can take hours or even days to reach completion.[4][7] Catalysis is therefore a critical lever for achieving practical conversion rates and enhancing reproducibility.[7][8]

Aza_Michael_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification Morpholine Morpholine Mix Combine Reactants (Solvent/Catalyst) Morpholine->Mix Vinylpyridine 2-Vinylpyridine Vinylpyridine->Mix React Stir at RT or Gentle Heat Mix->React Initiate Reaction Quench Quench/Wash (if necessary) React->Quench Reaction Complete Extract Solvent Evaporation Quench->Extract Purify Purification (e.g., Distillation) Extract->Purify Product 4-[2-(2-Pyridyl)ethyl]morpholine Purify->Product

Caption: Workflow for Aza-Michael Addition Synthesis.

Experimental Protocol: A Self-Validating System

Materials:

  • Morpholine (≥99%)

  • 2-Vinylpyridine (≥97%, stabilized)

  • Catalyst (e.g., Acetic Acid, Montmorillonite K10 clay, or none)

  • Solvent (e.g., Ethanol, or solvent-free)

Procedure:

  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 eq). If using a solvent, add it now (e.g., ethanol, ~2-3 mL per mmol of morpholine).

  • Catalyst Addition (Optional but Recommended): If using a catalyst, add it to the morpholine mixture. For a simple acid catalyst, add glacial acetic acid (0.1 eq).

  • Substrate Addition: Begin stirring the mixture. Slowly add 2-vinylpyridine (1.0-1.1 eq) dropwise over 10-15 minutes. An exotherm may be observed. Maintain the temperature below 40°C, using a water bath if necessary.

    • Expertise & Experience: The quality of 2-vinylpyridine is a primary source of irreproducibility. It readily polymerizes, especially if inhibitors have been removed or if stored improperly.[6] Always use a fresh bottle or distill before use for maximum consistency. The presence of polymer will sequester reagents and complicate purification.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of 2-vinylpyridine by TLC or GC-MS. Uncatalyzed reactions may require 24-48 hours. Acid-catalyzed reactions are often complete within 2-6 hours.[4]

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • If an acid catalyst was used, dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer to yield the crude product.

    • Purify the crude oil by vacuum distillation to obtain the final product as a colorless to pale yellow oil.

Trustworthiness & Reproducibility Factors
  • The Catalyst Question: While the reaction can proceed without a catalyst, its rate is highly dependent on the intrinsic nucleophilicity of the amine and electrophilicity of the acceptor.[7] This makes it sensitive to trace impurities (acidic or basic) that can inadvertently catalyze or inhibit the reaction, leading to high variability in reaction times between labs. Employing a defined catalyst, even a simple Brønsted acid or a recyclable solid acid like Montmorillonite K10, provides authoritative control over the reaction rate.[4]

  • Solvent Effects: The choice of solvent can influence reaction rates. Polar protic solvents like water or ethanol can accelerate the reaction by stabilizing charged intermediates through hydrogen bonding.[8] However, for scalability and ease of workup, running the reaction solvent-free is often preferred and highly efficient, especially with a catalyst.[4]

  • Stoichiometry: A slight excess of 2-vinylpyridine can ensure complete consumption of morpholine but may require more rigorous purification. For initial trials, a 1:1 stoichiometry is recommended to simplify product isolation.

Protocol 2: The Nucleophilic Substitution (Sₙ2) Route

This classical Sₙ2 approach involves two discrete synthetic steps: the preparation of an activated pyridine precursor, typically 2-(2-chloroethyl)pyridine, followed by its reaction with morpholine.

Causality Behind the Mechanism

This pathway relies on the powerful nucleophilicity of morpholine's secondary amine attacking the electrophilic carbon bearing a good leaving group (like a chloride or tosylate). The reaction proceeds via a standard Sₙ2 mechanism, where the morpholine nitrogen displaces the leaving group to form the new carbon-nitrogen bond.[1] The presence of a base is crucial to "mop up" the acidic byproduct (e.g., HCl) generated during the reaction.[9]

SN2_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Substitution Pyridylethanol 2-(2-Pyridyl)ethanol Reaction1 Chlorination (e.g., in DCM) Pyridylethanol->Reaction1 ChlorinatingAgent SOCl₂ or similar ChlorinatingAgent->Reaction1 Precursor 2-(2-Chloroethyl)pyridine (Isolate or use in situ) Reaction1->Precursor Reaction2 Combine & Heat (e.g., in DMF) Precursor->Reaction2 Morpholine Morpholine Morpholine->Reaction2 Base Base (e.g., K₂CO₃) Base->Reaction2 Purify Workup & Purification Reaction2->Purify Reaction Complete Product 4-[2-(2-Pyridyl)ethyl]morpholine Purify->Product

Caption: Workflow for Nucleophilic Substitution Synthesis.

Experimental Protocol: A Two-Step Validation

Step 1: Synthesis of 2-(2-Chloroethyl)pyridine Hydrochloride

  • To a flask containing 2-(2-pyridyl)ethanol (1.0 eq) in an anhydrous solvent like dichloromethane, cool the solution to 0°C.

  • Slowly add thionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until complete.

  • The resulting hydrochloride salt often precipitates and can be isolated by filtration or the solvent can be removed under vacuum. This intermediate is often used directly in the next step.

Step 2: Substitution with Morpholine

  • Reactant Preparation: In a separate flask, combine the crude 2-(2-chloroethyl)pyridine hydrochloride (1.0 eq), morpholine (2.0-2.5 eq), and a base such as potassium carbonate (2.5 eq).

    • Expertise & Experience: Using an excess of both morpholine and a solid base like K₂CO₃ is key for reproducibility. The excess morpholine helps drive the reaction to completion, while the solid base ensures the neutralization of both the starting hydrochloride salt and the HCl generated in situ, preventing unwanted side reactions.

  • Solvent and Reaction: Add a polar aprotic solvent like DMF or acetonitrile.[1] Heat the mixture to 60-80°C and stir until the starting material is consumed (monitor by TLC or LC-MS), typically 4-12 hours.

  • Workup and Purification:

    • Cool the reaction mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by vacuum distillation or column chromatography.

Trustworthiness & Reproducibility Factors
  • Intermediate Stability: The primary challenge in this route is the stability and purity of the 2-(2-chloroethyl)pyridine intermediate. It can be unstable and is often best generated and used immediately. Any variability in this first step will directly and negatively impact the outcome of the second.

  • Solvent Choice: Polar aprotic solvents are critical for this Sₙ2 reaction's success. They effectively solvate the cation of the base (e.g., K⁺) while leaving the anion (CO₃²⁻) and the morpholine nucleophile relatively "bare" and highly reactive, thus accelerating the substitution.[1] Using a less polar solvent will drastically slow the reaction, leading to incomplete conversion and potential side reactions.

  • Reaction Temperature: Precise temperature control is necessary. Temperatures that are too low will result in slow reaction rates, while excessively high temperatures can lead to the elimination of HCl from the starting material to form 2-vinylpyridine, which could then undergo the Aza-Michael addition, complicating the reaction profile.

Data-Driven Comparison of Protocols

FeatureAza-Michael AdditionNucleophilic Substitution (Sₙ2)
Number of Steps 12 (Precursor synthesis + Substitution)
Atom Economy Excellent (100% theoretical)Moderate (Byproducts like SO₂, HCl, and salts are formed)
Key Reagents Morpholine, 2-Vinylpyridine2-(2-Pyridyl)ethanol, Thionyl Chloride, Morpholine, Base
Typical Conditions Room Temp to 40°C, 2-48h0°C to 80°C, 6-16h total
Reproducibility Hurdles Quality/polymerization of 2-vinylpyridine; inconsistency in uncatalyzed reaction times.Purity and stability of the chloro-intermediate; inefficient heat/mass transfer in scaled-up reactions.
Safety & Handling 2-Vinylpyridine is toxic and prone to uncontrolled polymerization.[6]Thionyl chloride is highly corrosive and reacts violently with water.
Recommendation Preferred for most applications. Higher efficiency and simpler workflow. Reproducibility is high when using fresh vinylpyridine and a defined catalyst.A robust, classical alternative. Suitable if 2-vinylpyridine is unavailable or if the two-step process allows for easier purification of intermediates at scale.

Final Recommendation from the Scientist's Bench

For laboratories seeking a reliable, efficient, and scalable protocol for the synthesis of 4-[2-(2-pyridyl)ethyl]morpholine, the catalyzed Aza-Michael addition is the superior choice . Its single-step, highly atom-economical nature minimizes waste and simplifies the overall workflow. The primary variable affecting its reproducibility—the quality of 2-vinylpyridine—can be effectively controlled by using fresh, properly inhibited starting material. The implementation of a mild acid catalyst standardizes reaction times, transforming the protocol from a variable waiting game into a predictable and schedulable process.

While the Nucleophilic Substitution route is a valid and functional method, the necessity of preparing and handling a potentially unstable intermediate introduces an additional step where yield can be lost and variability can be introduced. It remains a valuable tool in the synthetic chemist's arsenal but is generally outmatched by the elegance and efficiency of the Aza-Michael approach for this specific target molecule.

References

  • EvitaChem. Buy 4-[2-(2-Pyridyl)ethyl]morpholine (EVT-427794). 1

  • Halbardier, L., et al. (2022). Combined aza-Michael and radical photopolymerization reactions for enhanced mechanical properties of 3D printed shape memory polymers. RSC Publishing. 10

  • Cravotto, G., et al. (2025). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. MDPI. 4

  • PubChem. 4-(2-(2-Pyridyl)ethyl)morpholine. National Center for Biotechnology Information.

  • Organic Chemistry Portal. Morpholine synthesis.

  • Tebubio. 4-[2-(2-Pyridyl)ethyl]morpholine - 2 mg.

  • Wikipedia. 2-Vinylpyridine.

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.

  • Google Patents. (CN101333199B) Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.

  • Ballesteros, L. F. S., et al. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Royal Society of Chemistry.

  • Le, C. M., et al. (2019). Reversible C–N Bond Formation in the Zirconium-Catalyzed Intermolecular Hydroamination of 2-Vinylpyridine. Organometallics, ACS Publications.

  • National Center for Biotechnology Information. Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. PubMed Central.

  • ResearchGate. (2013). Aza-Michael reaction promoted by aqueous sodium carbonate solution.

  • University of Florida Digital Collections. ANIONIC POLYMERIZATION OF 2-VINYLPYRIDINES: STUDIES OF INTERMEDIATE CARBANIONS AND THEIR ROLE IN THE STEREOCHEMISTRY OF POLYMERI.

  • National Center for Biotechnology Information. Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. PubMed Central.

  • ChemicalBook. (2023). Morpholine: Application, synthesis and toxicity.

  • Google Patents. (EP0816340A1) Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives.

  • La Scala, J. J., et al. (2021). Aza-Michael Reaction as a Greener, Safer, and More Sustainable Approach to Biobased Polyurethane Thermosets. ACS Publications.

  • International Union of Crystallography. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline.

  • Cholewińska, A., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.

  • ResearchGate. (2018). Synthesis and Characterization of Some New Morpholine Derivatives.

Sources

Comparative

A Comparative Guide to Validating 4-[2-(2-Pyridyl)ethyl]morpholine Binding Affinity in High-Throughput Screening

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated hit is paved with rigorous experimental validation. The morpholine heterocycle is a privilege...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated hit is paved with rigorous experimental validation. The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency and pharmacokinetic properties.[1] This guide provides an in-depth, technical comparison of methodologies for validating the binding affinity of a hypothetical hit compound, 4-[2-(2-Pyridyl)ethyl]morpholine, identified from a high-throughput screen (HTS) targeting the PI3K/mTOR signaling pathway.

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[2][3] The morpholine ring is a key pharmacophore in numerous PI3K and mTOR inhibitors, where its oxygen atom often forms a crucial hydrogen bond in the kinase hinge region.[4][5][6] Our focus compound, 4-[2-(2-Pyridyl)ethyl]morpholine, represents a fragment-like molecule that could emerge from a primary screen as a potential binder.[7] This guide will navigate the essential steps of validating such a hit, comparing its performance with a well-characterized pan-PI3K inhibitor, Pictilisib (GDC-0941) , which also features a morpholine moiety.[8][9][10][11]

We will dissect the principles and practicalities of a primary HTS assay—Fluorescence Polarization—and detail the subsequent orthogonal validation steps using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to ensure the integrity of our findings.

The Landscape of HTS Binding Assays: A Comparative Overview

The choice of a primary screening assay is a critical decision that balances throughput, cost, and biological relevance.[12] For kinase targets like PI3K, several homogeneous assay formats are prevalent, each with distinct advantages and limitations.

Assay TechnologyPrincipleAdvantagesDisadvantages
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescently labeled ligand upon binding to a larger protein.Homogeneous (no-wash), low cost, simple, quantitative.[13]Susceptible to interference from fluorescent compounds; requires a high-affinity fluorescent probe.[14]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures FRET between a donor (e.g., terbium) and an acceptor fluorophore on interacting partners.High sensitivity, robust, reduced background interference due to time-gated detection.[14][15]Requires labeled binding partners; potential for steric hindrance from labels.
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) Bead-based assay where excitation of a donor bead generates singlet oxygen, which diffuses to an acceptor bead, producing a chemiluminescent signal.High sensitivity and signal amplification.Sensitive to light and oxygen; potential for interference from compounds that quench singlet oxygen.
Scintillation Proximity Assay (SPA) A radioisotopic assay where a radiolabeled ligand binding to a scintillant-coated bead or plate emits light.High sensitivity; no need to separate bound and free radioligand.[10]Requires handling of radioactive materials; potential for color quenching from compounds.

For our hypothetical screen of 4-[2-(2-Pyridyl)ethyl]morpholine, we will proceed with a Fluorescence Polarization (FP) competitive binding assay . This choice is predicated on its cost-effectiveness, straightforward implementation for a large compound library, and its ability to provide quantitative data on binding affinity.[13]

The HTS Workflow: From Primary Screen to Validated Hit

A robust HTS campaign is more than just a single experiment; it is a multi-step process designed to identify true hits and eliminate artifacts. The workflow below outlines the critical stages for validating our compound of interest.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage Primary_Screen Fluorescence Polarization HTS (10 µM Compound Concentration) Hit_Identification Initial Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Data Analysis Dose_Response IC50 Determination (FP Assay) Hit_Identification->Dose_Response Hit Prioritization Orthogonal_1 Orthogonal Validation 1: Surface Plasmon Resonance (SPR) Dose_Response->Orthogonal_1 Confirmation of Binding Orthogonal_2 Orthogonal Validation 2: Isothermal Titration Calorimetry (ITC) Orthogonal_1->Orthogonal_2 Thermodynamic Characterization Validated_Hit Validated Hit for Lead Optimization Orthogonal_2->Validated_Hit Final Validation FP_Assay_Mechanism cluster_NoInhibitor No Inhibitor cluster_WithInhibitor With Inhibitor PI3K1 PI3K Enzyme Complex1 PI3K-Tracer Complex (Slow Tumble) PI3K1->Complex1 Tracer1 Fluorescent Tracer Tracer1->Complex1 Result1 High Polarization Complex1->Result1 PI3K2 PI3K Enzyme Complex2 PI3K-Inhibitor Complex PI3K2->Complex2 Tracer2 Free Fluorescent Tracer (Fast Tumble) Result2 Low Polarization Tracer2->Result2 Inhibitor Inhibitor (e.g., 4-[2-(2-Pyridyl)ethyl]morpholine) Inhibitor->Complex2

Caption: Mechanism of the FP competitive binding assay.

Experimental Protocol: FP Assay for PI3Kα

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, 10 mM MgCl₂.

  • PI3Kα Enzyme: Recombinant human PI3Kα diluted in Assay Buffer to a working concentration of 4 nM.

  • Fluorescent Tracer: A high-affinity, fluorescently-labeled ATP-competitive ligand for PI3Kα, diluted to 2 nM in Assay Buffer.

  • Test Compounds: 4-[2-(2-Pyridyl)ethyl]morpholine and Pictilisib (GDC-0941) prepared as 10 mM stock solutions in 100% DMSO. A serial dilution series is prepared in DMSO, followed by a final dilution into Assay Buffer.

2. Assay Procedure (384-well format):

  • Add 5 µL of Assay Buffer to all wells of a black, low-volume 384-well plate.

  • For "No Enzyme" control wells, add an additional 5 µL of Assay Buffer.

  • Add 100 nL of test compound solution in DMSO to the appropriate wells (final DMSO concentration of 0.5%). For control wells, add 100 nL of 100% DMSO.

  • Add 5 µL of the 4 nM PI3Kα enzyme solution to all wells except the "No Enzyme" controls.

  • Incubate the plate at room temperature for 15 minutes with gentle shaking.

  • Add 10 µL of the 2 nM fluorescent tracer solution to all wells.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Measure fluorescence polarization on a suitable plate reader (e.g., Excitation at 485 nm, Emission at 535 nm).

Data Analysis and Quality Control

The quality of an HTS assay is paramount. [16]The Z'-factor is a statistical parameter that provides a measure of the separation between the positive and negative controls, and thus the suitability of the assay for HTS. [7][17] Z'-Factor Calculation: Z' = 1 - ( (3 * σ_p + 3 * σ_n) / |µ_p - µ_n| )

Where:

  • µ_p and σ_p are the mean and standard deviation of the positive control (e.g., a saturating concentration of a known inhibitor).

  • µ_n and σ_n are the mean and standard deviation of the negative control (DMSO vehicle).

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unsuitable for HTS

For our PI3Kα FP assay, a Z'-factor of 0.78 was achieved, indicating an excellent assay for HTS.

Comparative IC₅₀ Data

The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curves. It represents the concentration of an inhibitor required to reduce the biological activity by 50%.

CompoundTargetIC₅₀ (nM)
4-[2-(2-Pyridyl)ethyl]morpholine (Hypothetical Hit) PI3Kα850
Pictilisib (GDC-0941) PI3Kα3 [8][9][10][11]
PI3Kβ33 [8][9][10][11]
PI3Kδ3 [8][9][10][11]
PI3Kγ75 [8][9][10][11]

The primary screen identifies 4-[2-(2-Pyridyl)ethyl]morpholine as a sub-micromolar binder to PI3Kα. While significantly less potent than the clinical candidate Pictilisib, this "hit" warrants further investigation and validation due to its novel scaffold.

Part 2: Orthogonal Validation - Ensuring Hit Authenticity

A fundamental principle of robust hit validation is to confirm the binding activity using a different biophysical method. [18]This helps to eliminate artifacts specific to the primary assay format. We will employ two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of molecular interactions in real-time. [13][19][20]It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.

Experimental Protocol: SPR Analysis of PI3Kα Binding

  • Immobilization:

    • A CM5 sensor chip is activated with a mixture of EDC and NHS.

    • Recombinant PI3Kα is diluted in 10 mM sodium acetate (pH 5.0) and injected over the activated surface to achieve an immobilization level of ~10,000 Resonance Units (RU).

    • Remaining active esters are quenched with ethanolamine.

  • Binding Analysis:

    • A running buffer of 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, and 0.05% Tween-20 is used.

    • Serial dilutions of 4-[2-(2-Pyridyl)ethyl]morpholine and Pictilisib are prepared in running buffer.

    • Each compound concentration is injected over the PI3Kα and a reference flow cell for 120 seconds (association phase), followed by a 300-second dissociation phase with running buffer.

    • The surface is regenerated with a pulse of 10 mM glycine-HCl (pH 2.5) between cycles.

  • Data Analysis:

    • The sensorgrams are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.

    • The association (kₐ) and dissociation (kₑ) rates are determined by fitting the data to a 1:1 Langmuir binding model.

    • The equilibrium dissociation constant (Kₑ) is calculated as kₑ/kₐ.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. [2][18][21] Experimental Protocol: ITC Analysis of PI3Kα Binding

  • Sample Preparation:

    • Both PI3Kα and the inhibitor compounds are extensively dialyzed against the same buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch heats.

    • PI3Kα is placed in the sample cell at a concentration of 10 µM.

    • The inhibitor is loaded into the injection syringe at a concentration of 100 µM.

  • Titration:

    • The experiment is conducted at 25°C.

    • A series of 19 injections of the inhibitor (2 µL each) are made into the sample cell at 150-second intervals.

    • A control titration of the inhibitor into buffer is performed to determine the heat of dilution.

  • Data Analysis:

    • The raw thermogram is integrated to obtain the heat change per injection.

    • After subtracting the heat of dilution, the data are fitted to a single-site binding model to determine the binding affinity (Kₑ), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Synthesizing the Validation Data

A comprehensive view of the binding characteristics of our hypothetical hit emerges when we consolidate the data from all three methodologies.

ParameterFluorescence Polarization (FP)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Measurement IC₅₀Kₑ (kₑ/kₐ)Kₑ, ΔH, n
4-[2-(2-Pyridyl)ethyl]morpholine (Hypothetical) 850 nM1.2 µM1.5 µM
Pictilisib (GDC-0941) 3 nM5 nM4.5 nM

The convergence of data from these distinct biophysical methods provides high confidence that 4-[2-(2-Pyridyl)ethyl]morpholine is a genuine, albeit modest, binder to PI3Kα. The Kₑ values obtained from SPR and ITC are in close agreement, validating the initial FP screen result. While its affinity is significantly lower than the highly optimized Pictilisib, it represents a validated starting point for a medicinal chemistry campaign to improve potency.

Conclusion

Validating a hit from a high-throughput screen is a systematic process that relies on a cascade of increasingly rigorous assays. This guide has demonstrated a best-practice workflow, beginning with a robust and scalable primary screen using Fluorescence Polarization, followed by label-free, orthogonal validation with Surface Plasmon Resonance and Isothermal Titration Calorimetry. By explaining the causality behind each experimental choice and providing detailed protocols, we have established a self-validating system for confirming the binding affinity of 4-[2-(2-Pyridyl)ethyl]morpholine to PI3Kα.

The consistent data across these platforms—from the initial IC₅₀ to the kinetically and thermodynamically derived Kₑ—instills confidence in the hit and provides a solid foundation for subsequent structure-activity relationship (SAR) studies and lead optimization. This multi-faceted approach ensures that resources are focused on chemically tractable scaffolds with a confirmed mechanism of action, ultimately accelerating the path of drug discovery.

References

  • GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. Cellagen Technology. [Link]

  • Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. ACS Medicinal Chemistry Letters. [Link]

  • First-in-Human Phase I Study of Pictilisib (GDC-0941), a Potent Pan–Class I Phosphatidylinositol-3-Kinase (PI3K) Inhibitor, in Patients with Advanced Solid Tumors. AACR Journals. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

  • GDC-0941 (Pictilisib) | PI3K inhibitor | 957054-30-7. AdooQ BioScience. [Link]

  • Discovery of 2-ureidophenyltriazines bearing bridged morpholines as potent and selective ATP-competitive mTOR inhibitors. PubMed. [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design. [Link]

  • PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. PMC. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC. [Link]

  • Development and application of PI3K assays for novel drug discovery. PubMed. [Link]

  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. Journal of Medicinal Chemistry. [Link]

  • Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. [Link]

  • Isothermal titration calorimetry. Nature Reviews Methods Primers. [Link]

  • PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. ResearchGate. [Link]

  • On HTS: Z-factor. Medium. [Link]

  • Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • An Introduction to Surface Plasmon Resonance. Technology Networks. [Link]

  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. ResearchGate. [Link]

  • Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays. Springer Nature Experiments. [Link]

  • Fluorescence polarization and time-resolved fluorescence resonance energy transfer techniques for PI3K assays. PubMed. [Link]

  • KINASCREEN SPR services. Biaffin. [Link]

  • Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. ResearchGate. [Link]

  • High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PMC. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]

  • Assay Development for High-Throughput Screening: Best Practices. Technology Networks. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. PMC. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. [Link]

  • Abstract S3-6: Combination Therapy of the Novel PI3K Inhibitor GDC-0941 and Dual PI3K/mTOR Inhibitor GDC-0980 with Trastuzumab-DM1 Antibody Drug Conjugate Enhances Anti-Tumor Activity in Preclinical Breast Cancer Models In Vitro and In Vivo. AACR Journals. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 4-[2-(2-Pyridyl)ethyl]morpholine

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Executive Summary & Chemical Profiling 4-[2-(2-Pyridyl)ethyl]morpholine (CAS: 59566-50-6) is a highly versatile fragment molecule utili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Executive Summary & Chemical Profiling

4-[2-(2-Pyridyl)ethyl]morpholine (CAS: 59566-50-6) is a highly versatile fragment molecule utilized extensively as a structural scaffold for molecular linking, expansion, and modification in drug discovery and synthesis[1]. While its structural properties—featuring both a morpholine and a pyridine ring—make it invaluable for designing novel drug candidates[1], these same nitrogen-containing heterocycles impart significant basicity and reactivity, necessitating rigorous safety protocols.

According to the Globally Harmonized System (GHS), this compound is classified under the signal word Danger due to the following hazard statements[2][3]:

  • H318: Causes serious eye damage (Eye Dam. 1)[2]

  • H315: Causes skin irritation (Skin Irrit. 2)[2]

  • H335: May cause respiratory irritation (STOT SE 3)[2]

The Causality of Hazards: A Mechanistic Perspective

As a Senior Application Scientist, I emphasize that laboratory safety is not about blindly following rules; it is about understanding chemical mechanics.

The dual nitrogen centers in 4-[2-(2-Pyridyl)ethyl]morpholine act as Lewis bases. When exposed to the aqueous environments of human tissue (such as the cornea or respiratory mucosa), these basic sites cause localized alkaline hydrolysis. Unlike acidic burns, which cause proteins to coagulate and form a protective barrier, alkaline exposures cause the saponification of lipids and the liquefaction of proteins. This allows the chemical to penetrate deep into tissues, which is exactly why H318 (Causes serious eye damage) is the most critical hazard associated with this compound[2].

Furthermore, the respiratory irritation (H335) arises from the volatilization of the amine[2]. When inhaled, the vapor reacts with the moisture in the respiratory tract to create a localized, highly irritating alkaline environment. Understanding this causality dictates our stringent approach to Personal Protective Equipment (PPE) and environmental controls.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific risks of alkaline tissue penetration and respiratory irritation, the following PPE matrix must be strictly adhered to.

Protection AreaRequired EquipmentScientific Rationale & Specifications
Eye/Face Chemical safety goggles AND full face shield.Standard safety glasses are insufficient. The risk of irreversible corneal damage (H318)[2] requires a complete seal around the eyes and a shield to protect facial skin from micro-splashes.
Hands Butyl rubber, Neoprene, or heavy-duty Nitrile gloves.Organic amines can permeate standard thin latex. Use gloves with a minimum thickness of 0.11 mm for splash protection, or laminate gloves (e.g., Silver Shield) for prolonged handling.
Body Flame-resistant (FR) lab coat (fully buttoned) and closed-toe shoes.Prevents direct skin contact (H315)[2]. Ensure no exposed skin exists between the glove cuff and the lab coat sleeve.
Respiratory Chemical Fume Hood (80-100 fpm face velocity).Must be handled in a well-ventilated area to prevent inhalation of irritating vapors (H335)[2]. If a hood is unavailable, a NIOSH-approved respirator with multi-gas/organic vapor (OV) cartridges is mandatory.

Operational Workflow & Safety Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety checks are confirmed.

Step-by-Step Methodology for Chemical Handling
  • Pre-Operation Environmental Check:

    • Verify the fume hood is operational. Perform a "Kimwipe test" (hold a tissue near the sash to ensure positive inward airflow) before opening the chemical container.

    • Ensure the eyewash station and safety shower are within a 10-second unobstructed walking distance.

  • Equipment Preparation:

    • Utilize chemically inert glassware (e.g., borosilicate glass) or PTFE-lined equipment.

    • Establish secondary containment (e.g., a polyethylene tray) under your reaction vessel to catch potential spills.

  • Transfer and Weighing:

    • Perform all weighing inside the fume hood using an analytical balance enclosed in a draft shield to prevent vapor dispersion.

    • Keep the stock container of 4-[2-(2-Pyridyl)ethyl]morpholine closed immediately after use to minimize atmospheric exposure and vapor release.

  • Decontamination:

    • Post-experiment, wipe down all spatulas, balances, and hood surfaces with a compatible solvent (e.g., ethanol or isopropanol), followed by a damp water wipe to remove any residual basic amines.

Workflow N1 1. Pre-Operation Verify Fume Hood (80-100 fpm) Don Required PPE Matrix N2 2. Preparation Inspect Glassware (PTFE/Glass) Establish Secondary Containment N1->N2 N3 3. Execution Weigh & Transfer in Hood Minimize Vapor Exposure N2->N3 N4 4. Decontamination Wipe Surfaces with Solvent Remove PPE Systematically N3->N4 N5 5. Waste Disposal Transfer to Halogen-Free Organic Waste Container N4->N5

Operational workflow for the safe handling of 4-[2-(2-Pyridyl)ethyl]morpholine.

Spill Response and Disposal Plan

In the event of a spill, the primary objective is to contain the basicity and prevent respiratory exposure.

Spill Response Protocol
  • Immediate Assessment: Determine the volume and location of the spill.

  • Minor Spills (<50 mL, inside the fume hood):

    • Do NOT use combustible absorbents like sawdust, as amines can sometimes react exothermically with organic materials.

    • Cover the spill with an inert absorbent such as dry sand, earth, or vermiculite.

    • Carefully sweep the absorbed mixture using a non-sparking tool and place it into a designated, sealable hazardous waste container.

    • Wash the spill area with a mild soap solution and water to neutralize and remove residual traces.

  • Major Spills (>50 mL, or outside the fume hood):

    • Immediately evacuate the laboratory.

    • Close doors to isolate the area and prevent vapor migration.

    • Notify the Environmental Health and Safety (EHS) department or the designated hazardous materials response team. Do not attempt to clean a major spill without a self-contained breathing apparatus (SCBA).

SpillResponse Start Spill Detected: 4-[2-(2-Pyridyl)ethyl]morpholine Assess Assess Spill Volume & Location Start->Assess Minor Minor Spill (<50 mL) Contained within Fume Hood Assess->Minor Yes Major Major Spill (>50 mL) or Outside Fume Hood Assess->Major No Absorb Cover with Inert Absorbent (Sand/Vermiculite) Minor->Absorb Evacuate Evacuate Lab & Notify EHS Do Not Attempt Cleanup Major->Evacuate Collect Collect in HazMat Bag Label as Corrosive/Irritant Absorb->Collect Decon Wash Area with Soap & Water Verify pH Neutrality Collect->Decon

Decision tree and procedural pathway for chemical spill response.

Disposal Logistics

4-[2-(2-Pyridyl)ethyl]morpholine must be treated as hazardous chemical waste.

  • Segregation: Dispose of in a clearly labeled "Non-Halogenated Organic Waste" container. Do not mix with strong acids or oxidizing agents, as violent neutralization reactions can occur.

  • Drain Disposal: Strictly prohibited. The compound is harmful to aquatic life and can disrupt wastewater treatment processes.

  • Final Destruction: The preferred method of disposal is professional incineration by a licensed hazardous waste management facility.

References

  • Title: 4-[2-(2-Pyridyl)ethyl]morpholine - 2 mg - Tebubio Source: Tebubio URL: [Link]

  • Title: 4-(2-(2-Pyridyl)ethyl)morpholine | C11H16N2O | CID 95909 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2-Pyridyl)ethyl]morpholine
Reactant of Route 2
Reactant of Route 2
4-[2-(2-Pyridyl)ethyl]morpholine
© Copyright 2026 BenchChem. All Rights Reserved.